molecular formula C15H11ClF3NO B15544150 TED-347

TED-347

Cat. No.: B15544150
M. Wt: 313.70 g/mol
InChI Key: JPVDFGYNLUBCSD-UHFFFAOYSA-N
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Description

TED-347 is a useful research compound. Its molecular formula is C15H11ClF3NO and its molecular weight is 313.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVDFGYNLUBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Binding of TED-347 to TEAD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of TED-347, a potent inhibitor of the YAP-TEAD protein-protein interaction, to its target, TEAD4. The information presented herein is synthesized from published research and is intended to provide a detailed understanding for researchers in oncology and drug discovery.

Executive Summary

This compound is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain 4 (TEAD4).[1][2][3][4][5] It functions by specifically and covalently binding to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of TEAD4. This covalent modification allosterically disrupts the TEAD4-YAP protein-protein interface, leading to the inhibition of TEAD transcriptional activity and subsequent anti-tumor effects. The central binding pocket is also known as the palmitate-binding pocket, a key site for regulating TEAD activity.

Quantitative Analysis of this compound Binding to TEAD4

The binding and inhibitory activities of this compound have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.

ParameterValueAssay TypeDescriptionReference
EC50 5.9 μMCell-free Protein-Protein Interaction AssayConcentration of this compound that causes 50% inhibition of the TEAD4-Yap1 interaction.
Ki 10.3 μMCovalent Bonding KineticsThe inhibitor concentration at which the rate of inactivation is half of the maximum rate.
kinact 0.038 h-1Inactivation Rate AnalysisThe maximum rate of covalent bond formation at saturating concentrations of the inhibitor.
t1/2∞ 18.2 hoursInactivation Half-lifeThe half-life of TEAD4 activity at a saturating concentration of this compound.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo signaling pathway is a critical regulator of cell proliferation and organ size. Its dysregulation is a hallmark of various cancers. This compound intervenes at the terminal step of this pathway, where the transcriptional co-activator YAP binds to TEAD family members to drive the expression of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ext_Signals Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Kinase_Cascade Activates p_YAP Phosphorylated YAP (Cytoplasmic Sequestration and Degradation) Hippo_Kinase_Cascade->p_YAP YAP YAP Hippo_Kinase_Cascade->YAP Phosphorylates Nucleus Nucleus YAP->Nucleus Translocates to TEAD4 TEAD4 YAP_TEAD4_Complex YAP-TEAD4 Complex Transcription Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD4_Complex->Transcription Activates Nucleus->YAP_TEAD4_Complex Proliferation Cell Proliferation, Inhibition of Apoptosis Transcription->Proliferation TED347 This compound TED347->TEAD4 Covalently Binds to Cys-367 (Allosteric Inhibition)

Hippo Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Co-Immunoprecipitation (Co-IP) to Assess TEAD4-YAP1 Interaction

This protocol is designed to determine if this compound disrupts the interaction between TEAD4 and YAP1 in a cellular context.

Materials:

  • HEK293T or GBM43 cells

  • Plasmids: Myc-tagged TEAD4 and FLAG-tagged Yap1

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

  • Anti-FLAG M2 affinity gel

  • Wash Buffer: Lysis buffer without protease inhibitors

  • SDS-PAGE gels and buffers

  • Antibodies: anti-Myc and anti-FLAG

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect cells with Myc-TEAD4 and FLAG-YAP1 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

    • Allow cells to express the proteins for 24-48 hours.

  • Inhibitor Treatment:

    • Treat the transfected cells with 5 µM this compound or vehicle (DMSO) for 48 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

    • Add anti-FLAG M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Wash the beads three times with 1 mL of wash buffer.

  • Western Blotting:

    • Elute the protein from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and YAP1, respectively. A significant reduction in the co-immunoprecipitated Myc-TEAD4 in the this compound treated sample indicates inhibition of the interaction.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the effect of this compound on the transcriptional activity of the TEAD4-YAP complex.

Materials:

  • HEK293 or GBM43 cells

  • Plasmids: pGL3.1 reporter with CTGF promoter, TK-Renilla luciferase (for normalization), Yap1, and TEAD4 expression vectors.

  • 96-well microplate

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Cell Plating and Transfection:

    • Plate HEK293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.

    • After 24 hours, co-transfect the cells with the CTGF promoter-luciferase reporter, Renilla luciferase plasmid, and expression vectors for Yap1 and TEAD4.

  • Inhibitor Treatment:

    • After 48 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) for another 24-48 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Workflow for Covalent Inhibitor Characterization

The characterization of an irreversible covalent inhibitor like this compound involves a multi-step process to determine its binding kinetics and mechanism of action.

Covalent_Inhibitor_Workflow Start Start: Identification of Covalent Inhibitor Candidate Initial_Binding Step 1: Reversible Binding (Non-covalent complex formation) E + I ⇌ E·I Start->Initial_Binding Covalent_Modification Step 2: Irreversible Covalent Bonding E·I → E-I Initial_Binding->Covalent_Modification Determine_Ki Determine Ki (Inhibition Constant) Covalent_Modification->Determine_Ki Determine_kinact Determine kinact (Rate of Inactivation) Covalent_Modification->Determine_kinact Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) Covalent_Modification->Mass_Spec Xtal X-ray Crystallography (Determine Binding Site) Covalent_Modification->Xtal Cell_Assays Cell-based Assays (Co-IP, Reporter Assays) Covalent_Modification->Cell_Assays End End: Characterized Covalent Inhibitor Determine_Ki->End Determine_kinact->End Mass_Spec->End Xtal->End Cell_Assays->End

Workflow for Characterizing Covalent Inhibitors.

Conclusion

This compound represents a significant tool for probing the Hippo signaling pathway and a promising lead for the development of anti-cancer therapeutics. Its well-defined binding site on Cys-367 of TEAD4 and its irreversible, allosteric mechanism of action provide a clear rationale for its inhibitory effects on TEAD-YAP-driven transcription. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to further understand and target the Hippo pathway in disease.

References

Allosteric Inhibition of TEAD by TED-347: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TED-347, a potent and irreversible allosteric inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. By covalently modifying a conserved cysteine residue, this compound disrupts the crucial protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key signaling node in the Hippo pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP-TEAD transcriptional program, is a common feature in various cancers.

This compound functions as an allosteric inhibitor of the TEAD-YAP interaction. It specifically and covalently binds to Cys-367 within the central lipid-binding pocket of TEAD4.[1][2][3] This covalent modification induces a conformational change in TEAD, which in turn prevents its interaction with YAP. By disrupting the formation of the YAP-TEAD transcriptional complex, this compound effectively blocks the downstream signaling cascade that drives oncogenesis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: Biochemical Activity of this compound

ParameterValueTargetAssay TypeReference
EC505.9 µMTEAD4-YAP1 InteractionCell-free[2][4]
Ki10.3 µMTEAD4Cell-free[2][4]
Maximum Rate of Inactivation (k_inact)0.038 hours⁻¹TEAD4Cell-free[2][3]
Half-life at Infinite Concentration (t₁/₂^∞)18.2 hoursTEAD4Cell-free[2][3]

Table 2: Cellular Activity of this compound

ActivityCell LineConcentration(s)DurationEffectReference
Inhibition of Cell ViabilityGBM430.5 - 100 µM48 hoursDose-dependent inhibition[2][4]
Inhibition of YAP-TEAD Co-IPHEK293T (overexpressing Myc-TEAD4 and FLAG-YAP1)5 µM48 hoursInhibition of co-immunoprecipitation[2][4]
Reduction of Reporter ActivityHEK-293 or GBM43 (transfected with TEAD reporter)0.5 - 100 µM24 hoursDose-dependent reduction[1][2]
Reduction of CTGF Transcript LevelsGBM4310 µM48 hoursSignificant reduction[2][3]
Inhibition of TEAD4-YAP1 BindingNot specified0.1 - 100 µM24 - 48 hoursDose- and time-dependent inhibition[2][4]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the Hippo-YAP-TEAD signaling pathway and the mechanism of allosteric inhibition by this compound.

Hippo_Pathway cluster_Hippo_On Hippo Pathway ON (High Cell Density) cluster_Hippo_Off Hippo Pathway OFF (Low Cell Density / Oncogenic State) cluster_Inhibition Inhibition by this compound MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_P p-YAP LATS1_2->YAP_P phosphorylates Cytoplasm Cytoplasmic Sequestration & Degradation YAP_P->Cytoplasm YAP YAP Nucleus Nucleus YAP->Nucleus translocates to Target_Genes Target Gene Expression (e.g., CTGF) TEAD TEAD TEAD->YAP binds to TEAD->Target_Genes activates transcription of Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TED_347 This compound TEAD_inhibited TEAD (Cys367 covalently modified) TED_347->TEAD_inhibited allosterically binds to No_Interaction No YAP-TEAD Interaction TEAD_inhibited->No_Interaction

Caption: The Hippo Signaling Pathway and Allosteric Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a covalent TEAD inhibitor like this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Target_Engagement Target Engagement & Selectivity TR_FRET TR-FRET Assay (TEAD-YAP Binding) Kinetics Enzyme Kinetics (k_inact, t₁/₂^∞) TR_FRET->Kinetics Luciferase Luciferase Reporter Assay (TEAD Transcriptional Activity) TR_FRET->Luciferase Mass_Spec Mass Spectrometry (Covalent Modification Site ID) Kinetics->Mass_Spec Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Luciferase->Co_IP qPCR RT-qPCR (Target Gene Expression, e.g., CTGF) Co_IP->qPCR Viability Cell Viability Assay (e.g., GBM43 cells) qPCR->Viability Selectivity Selectivity Assays (vs. other PPIs) Mass_Spec->Selectivity

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from studies on TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of this compound on the TEAD-YAP protein-protein interaction in a biochemical setting.

Materials:

  • Recombinant purified TEAD protein (e.g., GST-tagged TEAD4)

  • Recombinant purified YAP protein fragment (e.g., Biotinylated YAP peptide containing the TEAD-binding domain)

  • TR-FRET Donor: Terbium (Tb) cryptate-labeled anti-GST antibody

  • TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound stock solution in DMSO

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the TEAD protein and the this compound dilutions (or DMSO vehicle control) and incubate for a pre-determined time to allow for covalent modification.

  • Add the biotinylated YAP peptide to the wells.

  • Add the TR-FRET donor (anti-GST-Tb) and acceptor (Streptavidin-d2) reagents.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the concentration of this compound to determine the EC50 value.

Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit TEAD-dependent transcriptional activity.

Materials:

  • HEK-293 or GBM43 cells[1]

  • Luciferase reporter plasmid containing TEAD-responsive elements (e.g., a pGL3.1 vector with the CTGF promoter)[1]

  • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

  • Plasmids for overexpression of YAP1 and TEAD4 (optional, to enhance signal)[1]

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK-293 or GBM43 cells in a 96-well plate at a density of approximately 2.4 x 10⁴ cells/well.[1]

  • After 24 hours, co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (and optionally with YAP1 and TEAD4 expression plasmids) using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • After 24-48 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or DMSO vehicle control for an additional 24-48 hours.[1]

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of TEAD transcriptional activity.

Co-Immunoprecipitation (Co-IP)

This assay is used to demonstrate that this compound disrupts the interaction between TEAD and YAP within a cellular context.

Materials:

  • HEK293T cells co-transfected with constructs expressing Myc-tagged TEAD4 and FLAG-tagged YAP1.[2]

  • This compound stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

  • Anti-FLAG antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Primary antibodies: anti-Myc and anti-FLAG.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Treat the transfected HEK293T cells with this compound (e.g., 5 µM) or DMSO vehicle control for 48 hours.[2]

  • Harvest and lyse the cells in cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate a portion of the clarified lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation to form immune complexes.

  • Add protein A/G beads/resin to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads/resin several times with cold wash buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads/resin by boiling in elution buffer.

  • Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using anti-Myc and anti-FLAG antibodies to detect the presence of co-immunoprecipitated Myc-TEAD4 with FLAG-YAP1. A decrease in the Myc-TEAD4 signal in the this compound-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

References

An In-depth Technical Guide to the Discovery and Development of TED-347

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TED-347 is a first-in-class small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. It functions as a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP). The TEAD-YAP interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent hyperactivation of the TEAD-YAP transcriptional complex are implicated in the development and progression of various cancers. This compound represents a significant advancement in the quest for therapeutic agents that can effectively modulate this key oncogenic pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound originated from a strategy to target a conserved cysteine residue (Cys-367 in TEAD4) located within the deep, hydrophobic palmitate-binding pocket of TEAD proteins. This pocket is distinct from the large, shallow interface where YAP binds, making it a more "druggable" target for small molecules. The design of this compound was inspired by the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, which was identified as a non-covalent binder of the TEAD central pocket.

To achieve irreversible inhibition, a chloromethyl ketone electrophilic "warhead" was incorporated into the flufenamic acid scaffold. This modification allows this compound to form a stable covalent bond with the thiol group of the Cys-367 residue. This covalent and allosteric mechanism of action provides sustained inhibition of the TEAD-YAP interaction.

Mechanism of Action

This compound exerts its inhibitory effect through a precise and targeted mechanism:

  • Binding to the TEAD Palmitate Pocket: this compound initially binds non-covalently to the central hydrophobic pocket of TEAD, a site normally occupied by palmitic acid.

  • Covalent Modification: The chloromethyl ketone moiety of this compound then reacts with the nucleophilic thiol group of the conserved cysteine residue within the pocket, forming an irreversible covalent bond.

  • Allosteric Inhibition of TEAD-YAP Interaction: This covalent modification induces a conformational change in TEAD that allosterically disrupts the binding interface for YAP.

  • Suppression of TEAD-YAP Transcriptional Activity: By preventing the association of TEAD with its co-activator YAP, this compound effectively blocks the transcription of downstream target genes that are critical for cell proliferation and survival, such as the Connective Tissue Growth Factor (CTGF).

The signaling pathway and the mechanism of inhibition by this compound are depicted in the following diagram.

Reporter_Assay_Workflow CTGF Promoter Reporter Assay Workflow start Start seed_cells Seed HEK-293 cells in 96-well plate start->seed_cells transfect Transfect with plasmids: - CTGF-Luciferase - Renilla Luciferase - (Optional) YAP1 & TEAD4 seed_cells->transfect 24h incubation treat Treat with this compound (various concentrations) transfect->treat 48h incubation incubate Incubate for 48 hours treat->incubate lyse_measure Lyse cells and measure Firefly & Renilla luciferase incubate->lyse_measure analyze Analyze data: - Normalize Firefly to Renilla - Calculate % inhibition lyse_measure->analyze end End analyze->end

The Role of TED-347 in Glioblastoma: A Technical Guide to a Novel Covalent YAP-TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The Hippo signaling pathway and its downstream effectors, Yes-associated protein (YAP) and Transcriptional Enchancer Associated Domain (TEAD), have emerged as critical drivers of GBM tumorigenesis, proliferation, and therapy resistance. This whitepaper provides an in-depth technical overview of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. We consolidate the current understanding of this compound's mechanism of action, present its preclinical efficacy in glioblastoma models, and provide detailed experimental protocols for key assays relevant to its investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting the YAP-TEAD axis in glioblastoma.

Introduction to the Hippo-YAP/TEAD Signaling Pathway in Glioblastoma

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] In mammals, a core kinase cascade, including MST1/2 and LATS1/2, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[2] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4), driving the expression of genes involved in cell proliferation, survival, and migration.[1][2]

Dysregulation of the Hippo pathway is a frequent event in many cancers, including glioblastoma.[1] Elevated nuclear expression of YAP is associated with poor survival in glioma patients.[1] The YAP/TAZ-TEAD complex promotes glioblastoma progression by upregulating pro-proliferative and anti-apoptotic genes.[3][4] Therefore, disrupting the interaction between YAP and TEAD presents a promising therapeutic strategy for glioblastoma.[5][6]

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a small molecule that acts as a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[7][8] It specifically and covalently binds to Cys-367 located in the central pocket of TEAD4.[7] This covalent modification blocks the transcriptional activity of TEAD, thereby inhibiting the oncogenic functions driven by the YAP-TEAD complex.[7][8]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters defining the potency and efficacy of this compound from preclinical studies.

ParameterValueCell Line/SystemReference
EC50 (TEAD4-Yap1 PPI) 5.9 µMCell-free assay[7]
Ki (TEAD4) 10.3 µMCell-free assay[7]
GBM43 Cell Viability Inhibition 30% at 10 µMGBM43[7]

Preclinical Efficacy of this compound in Glioblastoma Models

Preclinical investigations have demonstrated the anti-cancer activity of this compound in glioblastoma cell lines.

In Vitro Studies
  • Inhibition of Glioblastoma Cell Viability: this compound has been shown to inhibit the viability of the GBM43 glioblastoma cancer cell line in a dose-dependent manner, with a 30% reduction in viability observed at a concentration of 10 µM after 48 hours of treatment.[7]

  • Disruption of YAP-TEAD Interaction in Cells: Treatment with this compound at a concentration of 5 µM for 48 hours resulted in a significant loss of co-immunoprecipitation of Myc-tagged TEAD4 with FLAG-tagged Yap1 in HEK-293 cells, confirming its ability to disrupt the protein-protein interaction within a cellular context.[7]

  • Inhibition of TEAD Transcriptional Activity: this compound reduces TEAD reporter activity in transfected cells and inhibits TEAD4 transcriptional activity in GBM43 cells at concentrations ranging from 0.5 to 100 µM.[7] A significant reduction in the transcript levels of the TEAD target gene, Connective Tissue Growth Factor (CTGF), was observed after treatment with 10 µM this compound for 48 hours.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound and other YAP-TEAD inhibitors in glioblastoma.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of glioblastoma cells.

  • Cell Seeding: Seed glioblastoma cells (e.g., GBM43, U87) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation: Leave the plate overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[9]

Co-Immunoprecipitation (Co-IP)

This protocol is used to confirm the disruption of the YAP-TEAD interaction by this compound.

  • Cell Lysis: Lyse glioblastoma cells treated with this compound or vehicle control with a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either YAP or TEAD overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD.[10]

Western Blot Analysis

This protocol is used to analyze the expression levels of YAP, TEAD, and downstream target proteins.

  • Protein Extraction: Extract total protein from treated and untreated glioblastoma cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TEAD, or target genes (e.g., CTGF, Cyr61) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is used to measure the effect of this compound on TEAD-mediated gene transcription.

  • Cell Transfection: Co-transfect glioblastoma cells with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[11][12]

Orthotopic Glioblastoma Mouse Model

This protocol describes the establishment of an in vivo glioblastoma model to evaluate the efficacy of this compound.

  • Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., patient-derived xenograft lines) in a sterile, serum-free medium.

  • Animal Anesthesia: Anesthetize immunodeficient mice (e.g., nude or SCID mice).

  • Stereotactic Injection: Secure the mouse in a stereotactic frame and make a small incision in the scalp. Drill a small burr hole in the skull at a predetermined location.

  • Cell Implantation: Slowly inject the glioblastoma cells into the brain parenchyma using a Hamilton syringe.

  • Wound Closure: Suture the scalp incision.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Treatment Administration: Once tumors are established, administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral) and schedule.

  • Efficacy Evaluation: Monitor tumor growth and animal survival to assess the therapeutic efficacy of this compound.[5][7]

Visualizing the Mechanism and Workflow

Signaling Pathway Diagram

Hippo_Pathway cluster_Hippo_Core Hippo Kinase Cascade cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n TEAD TEAD YAP_TAZ_n->TEAD Binding Target_Genes Target Genes (e.g., CTGF, Cyr61) TEAD->Target_Genes Transcription TED_347 This compound TED_347->TEAD Covalent Inhibition

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation start Glioblastoma Cell Lines treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability ppi Co-Immunoprecipitation treatment->ppi transcription Luciferase Reporter Assay treatment->transcription western Western Blot treatment->western model Orthotopic GBM Mouse Model viability->model Promising Results treatment_vivo Administer this compound model->treatment_vivo monitoring Tumor Monitoring (Bioluminescence/MRI) treatment_vivo->monitoring survival Survival Analysis monitoring->survival

Caption: Experimental workflow for evaluating this compound in glioblastoma.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of glioblastoma by effectively targeting the oncogenic YAP-TEAD protein-protein interaction. Its covalent and irreversible mechanism of action offers the potential for sustained target inhibition. The preclinical data in glioblastoma cell lines demonstrate its ability to inhibit cell viability and disrupt the YAP-TEAD signaling axis.

Future research should focus on comprehensive in vivo studies using orthotopic glioblastoma models to evaluate the efficacy, pharmacokinetics, and blood-brain barrier penetration of this compound. Further investigation into its effects on a broader range of patient-derived glioblastoma cell lines will be crucial to understand its potential clinical applicability. Combination studies with standard-of-care therapies for glioblastoma, such as temozolomide (B1682018) and radiation, could also reveal synergistic effects and provide a rationale for future clinical trials. The detailed protocols and compiled data in this whitepaper provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the fight against glioblastoma.

References

Cellular Pathways Affected by TED-347 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TED-347 is a potent, irreversible, and covalent allosteric inhibitor of the protein-protein interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1][2][3][4] As a key node in the Hippo signaling pathway, the YAP-TEAD complex is a critical regulator of cell proliferation, survival, and organ size. Its dysregulation is a common driver in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for assessing its activity, and quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of the YAP-TEAD Interaction

This compound functions by covalently binding to a conserved cysteine residue (Cys-367 in TEAD4) within the palmitate-binding pocket of TEAD proteins.[2][3] This covalent modification allosterically disrupts the interaction between TEAD and YAP, thereby preventing the recruitment of YAP to the TEAD transcription factor complex.[1][4] The inhibition of the YAP-TEAD interaction is the primary mechanism through which this compound exerts its cellular effects.

Quantitative Data on this compound Activity
ParameterValueTargetAssay TypeReference
EC50 5.9 µMTEAD4-YAP1 InteractionIn vitro protein-protein interaction assay[1][3][4]
Ki 10.3 µMTEAD4Biochemical assay[3]
t1/2∞ 18.2 hoursTEAD4Biochemical assay[3]

Primary Cellular Pathway Affected: The Hippo Signaling Pathway

The Hippo signaling pathway is a central regulator of tissue growth and homeostasis. When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm. However, in many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP. In the nucleus, YAP binds to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4]

This compound directly targets the downstream effectors of the Hippo pathway by preventing the formation of the functional YAP-TEAD transcriptional complex. This leads to the suppression of TEAD-dependent gene transcription.

Signaling Pathway Diagram

Hippo_Pathway This compound Mechanism of Action in the Hippo Pathway cluster_upstream Upstream Hippo Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo Kinase Cascade Hippo Kinase Cascade YAP YAP Hippo Kinase Cascade->YAP Phosphorylation (Pathway ON) YAP_p p-YAP YAP_n YAP YAP->YAP_n Nuclear Translocation (Pathway OFF) TEAD TEAD YAP-TEAD Complex YAP-TEAD Complex TEAD->YAP-TEAD Complex Target Gene Expression Target Gene Expression (e.g., CTGF, SGK1) YAP-TEAD Complex->Target Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival TED347 This compound TED347->TEAD Covalent Binding

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Downstream Cellular Effects of this compound Treatment

By inhibiting the YAP-TEAD transcriptional program, this compound triggers a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.

Inhibition of Cell Proliferation and Viability

A primary consequence of this compound treatment is the reduction of cancer cell proliferation and viability. This has been demonstrated in various cancer cell lines, particularly those with a dependency on the Hippo-YAP signaling axis, such as glioblastoma and mesothelioma.[1][4] For example, treatment of GBM43 glioblastoma cells with this compound leads to a dose-dependent decrease in cell viability.[3]

Quantitative Data on Cell Viability
Cell LineTreatment ConcentrationEffectReference
GBM4310 µM~30% inhibition of cell viability[3]
Downregulation of Target Gene Expression

This compound treatment leads to a significant reduction in the transcript levels of YAP-TEAD target genes. These genes are critically involved in cell proliferation, migration, and survival.

  • CTGF (Connective Tissue Growth Factor): A well-established YAP-TEAD target gene that promotes cell proliferation and fibrosis. This compound treatment has been shown to reduce CTGF transcript levels.[3][4]

  • SGK1 (Serum/Glucocorticoid Regulated Kinase 1): Implicated in promoting malignant processes in esophageal squamous cell carcinoma. The promoter activity of SGK1 is inhibited by this compound.

Induction of Apoptosis and Cell Cycle Arrest

While the precise mechanisms are still under investigation, evidence suggests that the anti-proliferative effects of YAP-TEAD inhibition are, at least in part, due to the induction of apoptosis and cell cycle arrest. The upregulation of the pro-apoptotic gene BMF has been correlated with sensitivity to TEAD inhibition.

Crosstalk with Other Signaling Pathways

The Hippo-YAP pathway is known to engage in crosstalk with other critical signaling pathways implicated in cancer, including Wnt/β-catenin, TGF-β, and MAPK. While direct experimental evidence for this compound's modulation of these crosstalk mechanisms is still emerging, its targeting of the central YAP-TEAD node suggests potential indirect effects on these interconnected pathways. Researchers investigating this compound should consider exploring its impact on these related signaling cascades.

Logical Diagram of Pathway Crosstalk

Pathway_Crosstalk Potential Crosstalk of Hippo Pathway with Other Signaling Pathways Hippo-YAP Hippo-YAP Wnt/β-catenin Wnt/β-catenin Hippo-YAP->Wnt/β-catenin TGF-β TGF-β Hippo-YAP->TGF-β MAPK MAPK Hippo-YAP->MAPK Cell Fate Decisions Cell Fate Decisions Hippo-YAP->Cell Fate Decisions Wnt/β-catenin->Cell Fate Decisions TGF-β->Cell Fate Decisions MAPK->Cell Fate Decisions

Caption: Potential crosstalk between the Hippo-YAP pathway and other major signaling cascades.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to verify the disruption of the YAP-TEAD protein-protein interaction in cells treated with this compound.

Materials:

  • HEK293T or relevant cancer cell lines

  • Expression vectors for FLAG-tagged YAP and Myc-tagged TEAD4

  • Lipofectamine 3000 (or other suitable transfection reagent)

  • This compound

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Anti-FLAG M2 Affinity Gel

  • Anti-Myc antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Co-transfect cells with FLAG-YAP and Myc-TEAD4 expression vectors.

  • 24 hours post-transfection, treat cells with desired concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

  • Lyse cells in Co-IP Lysis Buffer.

  • Clarify lysates by centrifugation.

  • Incubate a portion of the lysate with Anti-FLAG M2 Affinity Gel to immunoprecipitate FLAG-YAP.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-TEAD4. A reduced signal in the this compound-treated sample indicates disruption of the YAP-TEAD interaction.

Experimental Workflow Diagramdot

CoIP_Workflow A Co-transfect cells with FLAG-YAP and Myc-TEAD4 B Treat with this compound or DMSO A->B C Cell Lysis B->C D Immunoprecipitate with anti-FLAG antibody C->D E Wash and Elute D->E F Western Blot for Myc-TEAD4 E->F G Analyze Results F->G

References

Structural Basis of TED-347 Interaction with TEAD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structural and mechanistic basis of the interaction between the small molecule inhibitor TED-347 and the TEA Domain (TEAD) family of transcription factors. It is intended for researchers, scientists, and drug development professionals working on the Hippo signaling pathway and related cancer therapeutics.

Introduction: The Hippo Pathway and TEAD as a Therapeutic Target

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2][3] The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are potent transcriptional co-regulators.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors, initiating a transcriptional program that drives cell proliferation and inhibits apoptosis.[1][3] The formation of the YAP/TAZ-TEAD complex is a pivotal event in oncogenesis, making its disruption a compelling strategy for cancer therapy.[3]

This compound has emerged as a potent, irreversible, and covalent inhibitor designed to disrupt this critical protein-protein interaction (PPI).[1][4][5][6][7] It functions as an allosteric inhibitor, targeting a conserved cysteine residue within a central pocket of TEAD proteins.[1][4][8]

Mechanism of Action of this compound

This compound acts as an irreversible, covalent, and allosteric inhibitor of the YAP-TEAD interaction.[1][4] Its mechanism involves several key features:

  • Covalent Bonding: this compound possesses a highly electrophilic chloromethyl ketone warhead.[2][9][10] This group specifically and covalently bonds with the sulfur atom of the cysteine residue Cys-367 (in TEAD4) located within the central lipid-binding pocket of TEAD.[1][4][6][11] This covalent modification is crucial for its irreversible inhibitory activity.[3]

  • Allosteric Inhibition: The inhibitor does not bind directly to the YAP-TEAD interaction interface. Instead, it occupies the central, hydrophobic pocket that normally binds palmitate, a fatty acid modification essential for TEAD stability and activity.[3][8][12] By binding to this allosteric site, this compound disrupts the YAP-TEAD interaction.[1][4]

  • Irreversible and Time-Dependent Inhibition: The covalent nature of the interaction leads to time-dependent inhibition of the TEAD-YAP1 complex formation.[5] this compound has a maximum rate of inactivation corresponding to a half-life (t1/2∞) of 18.2 hours.[1][4][6][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the TEAD4-YAP1 complex.

ParameterValueDescriptionSource
EC50 5.9 µMThe half-maximal effective concentration for inhibiting the TEAD4-YAP1 protein-protein interaction in a cell-free assay.[1][4][5][6][7][11][13]
Ki 10.3 µMThe inhibition constant for the covalent interaction with TEAD4.[1][4][6][11][13]
t1/2∞ 18.2 hoursThe half-life for the maximal rate of TEAD inactivation, indicating the irreversible nature of the binding.[1][4][6][13]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the Hippo signaling pathway, the formation of the oncogenic YAP-TEAD complex, and the inhibitory action of this compound.

Hippo_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS1_2 LATS1/2 (Active Kinase) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Phosphorylated) Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation Leads to Nucleus_YAP_TAZ YAP/TAZ YAP_TAZ->Nucleus_YAP_TAZ Translocation YAP_TEAD_Complex YAP-TEAD Complex Nucleus_YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex TEAD_Inhibited TEAD (Inhibited) Target_Genes Oncogenic Target Genes (e.g., CTGF) YAP_TEAD_Complex->Target_Genes Activates Transcription Gene Transcription & Cell Proliferation Target_Genes->Transcription TED_347 This compound TED_347->TEAD Covalently Binds (Allosteric Site) Hippo_On Hippo Pathway ON (Tumor Suppressive) Hippo_Off Hippo Pathway OFF (Oncogenic)

Caption: Hippo pathway signaling and this compound inhibition mechanism.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research into the this compound-TEAD interaction.

This assay quantifies the ability of this compound to inhibit TEAD-mediated gene transcription in a cellular context.

  • Cell Culture and Transfection:

    • Plate HEK-293 or glioblastoma (GBM43) cells at a density of 2.4 x 104 cells/well in a 96-well plate.[5]

    • After 24 hours, co-transfect cells with three plasmids:

      • A reporter plasmid containing a TEAD-responsive promoter (e.g., the CTGF promoter) driving firefly luciferase expression (pGL3.1-CTGF).[5]

      • A control plasmid encoding Renilla luciferase for normalization (e.g., TK-Renilla).[5]

      • Expression vectors for full-length YAP1 and TEAD4 to ensure robust signal.[5]

  • Compound Treatment:

    • Allow 48 hours for plasmid expression.[5]

    • Treat the transfected cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or DMSO as a vehicle control.[5]

  • Lysis and Luminescence Measurement:

    • After a 24-48 hour incubation with the compound, lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).[4]

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the DMSO-treated control and plot the results to determine the IC50 value.

Co-IP is used to demonstrate that this compound disrupts the physical association between YAP and TEAD proteins within the cell.

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK-293) and transfect them with plasmids encoding epitope-tagged proteins, such as Myc-tagged TEAD4 and FLAG-tagged YAP1.[4][6]

  • Compound Treatment:

    • Following transfection, treat the cells with this compound (e.g., 5 µM) or DMSO for 48 hours.[4][6]

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.

  • Washing and Elution:

    • Pellet the beads and wash them several times with IP lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the co-precipitated protein's tag (e.g., anti-Myc antibody) to detect the presence of TEAD4 in the YAP1 immunoprecipitate. A significant reduction in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.[4]

This assay assesses the functional consequence of inhibiting the YAP-TEAD interaction on cancer cell survival.

  • Cell Plating: Seed cancer cells, such as the patient-derived glioblastoma line GBM43, in 96-well plates.[4][5]

  • Compound Incubation: Treat cells with a range of this compound concentrations (e.g., 0.5-100 µM) for 48 hours.[4][6]

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the results to DMSO-treated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition). This compound has been shown to inhibit GBM43 cell viability.[4][5][6]

Experimental and Logic Workflow

The following diagram outlines the logical workflow for characterizing a YAP-TEAD inhibitor like this compound, from initial biochemical validation to cellular and functional outcomes.

Experimental_Workflow cluster_biochem Biochemical & Structural Validation cluster_cellular Cellular Target Engagement cluster_functional Functional Outcomes ppi_assay Protein-Protein Interaction Assay (e.g., FRET, FP) kinetic_assay Enzyme Kinetics (Determine Ki, t1/2) ppi_assay->kinetic_assay crystallography X-ray Crystallography kinetic_assay->crystallography co_ip Co-Immunoprecipitation (Confirm PPI Disruption) crystallography->co_ip Informs Cellular Experiments reporter_assay TEAD Reporter Assay (Measure Transcriptional Inhibition) co_ip->reporter_assay gene_expression Target Gene Expression (qRT-PCR for CTGF) reporter_assay->gene_expression Links to Downstream Effects viability_assay Cell Viability & Apoptosis Assays start start->ppi_assay

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of inhibitors targeting the YAP-TEAD transcriptional complex. Its unique mechanism as a covalent, allosteric inhibitor that targets the conserved cysteine in the TEAD palmitate-binding pocket provides a robust and irreversible means of disrupting this oncogenic interaction. The structural and functional data confirm that by occupying this central pocket, this compound effectively blocks TEAD transcriptional activity, leading to reduced expression of target genes like CTGF and decreased viability in cancer cells dependent on Hippo pathway dysregulation.[1][4][6] While co-crystal structures have confirmed the binding site, they have not revealed major conformational changes, suggesting a subtle allosteric mechanism.[2][9][10] The detailed experimental protocols provided herein offer a framework for further investigation and development of next-generation TEAD inhibitors.

References

Methodological & Application

Optimal Concentration of TED-347 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for determining the optimal concentration of TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, for various in vitro assays. This compound allosterically targets a conserved cysteine in the palmitate-binding pocket of TEAD transcription factors, thereby disrupting the transcriptional activation of genes involved in cell proliferation and survival.[1][2][3]

Summary of Quantitative Data

The effective concentration of this compound varies depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes key quantitative data from published studies to guide initial concentration selection.

ParameterValueAssay TypeCell Line(s)Source(s)
EC50 5.9 µMTEAD4-Yap1 Protein-Protein Interaction (cell-free)-[4][5]
Ki 10.3 µMCovalent bonding to Cys-367 of TEAD4-
Cell Viability Inhibition 0.5 - 100 µM (48h)Cell Proliferation/Viability AssayGBM43
~30% inhibition at 10 µM (48h)Cell Proliferation/Viability AssayGBM43
Co-Immunoprecipitation (Co-IP) 5 µM (48h)Inhibition of Myc-TEAD4 and FLAG-Yap1 interactionHEK-293
Reporter Gene Assay 0.5 - 100 µM (24h)TEAD Reporter ActivityNot specified
0.5, 1.0, 5.0, 10 µM (48h)CTGF Promoter Reporter AssayHEK-293, GBM43
Target Gene Expression 10 µM (48h)Reduction of CTGF transcript levels (RT-PCR)Not specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the Hippo signaling pathway and a general workflow for determining its optimal concentration in vitro.

Hippo_Pathway Hippo Signaling Pathway and this compound Mechanism of Action Upstream Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_active YAP/TAZ (Active) LATS1_2->YAP_TAZ_active Phosphorylates YAP_TAZ YAP/TAZ (Phosphorylated) Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ->Degradation YAP_TAZ_active->YAP_TAZ TEAD TEAD YAP_TAZ_active->TEAD Target_Genes Target Gene Expression (e.g., CTGF, ANKRD1) TEAD->Target_Genes Activates TED_347 This compound TED_347->TEAD Covalently Binds & Inhibits Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Experimental_Workflow Workflow for Optimal this compound Concentration Start Start: Select Cell Line & Assay Type Stock Prepare this compound Stock Solution (in DMSO) Start->Stock Dilution Create Serial Dilutions (e.g., 0.1 - 100 µM) Stock->Dilution Treatment Treat Cells with This compound Concentrations Dilution->Treatment Incubation Incubate for a Defined Period (24-72h) Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Luciferase) Incubation->Assay Data Data Acquisition & Analysis Assay->Data IC50 Determine IC50/EC50 & Optimal Concentration Data->IC50 End End: Use Optimal Concentration for Further Experiments IC50->End

References

Application Notes and Protocols for Co-immunoprecipitation with TED-347 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the effect of TED-347 on protein-protein interactions. This compound is a potent, irreversible, and covalent inhibitor of the interaction between Yes-associated protein (YAP) and TEA Domain (TEAD) transcription factors.[1][2][3] This protocol is designed for researchers investigating the Hippo signaling pathway and developing drugs targeting this pathway.

Introduction

Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular environment.[4][5] This method involves using an antibody to isolate a specific protein of interest (the "bait") and its binding partners (the "prey") from a cell lysate. The resulting immunoprecipitated complex is then analyzed, typically by western blotting, to identify the interacting proteins.

This compound is a small molecule that covalently binds to a conserved cysteine in the palmitate-binding pocket of TEAD proteins, leading to the disruption of the YAP-TEAD interaction. By performing Co-IP in the presence and absence of this compound, researchers can validate its mechanism of action and quantify its effect on the target protein complex. A significant reduction in the co-immunoprecipitation of YAP with TEAD following this compound treatment is indicative of the compound's inhibitory activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting Co-IP experiments.

ParameterValueCell Line ContextReference
EC50 for TEAD4-YAP1 PPI inhibition 5.9 µMIn vitro
Ki for TEAD4 covalent binding 10.3 µMIn vitro
Effective Co-IP disruption concentration 5 µMGBM43 cells
Treatment duration for Co-IP disruption 48 hoursGBM43 cells
Effective concentration for viability inhibition 0.5-100 µMGBM43 cells

Experimental Protocols

This section provides a detailed, step-by-step protocol for a Co-IP experiment to assess the effect of this compound on the YAP-TEAD interaction.

Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK293T) or glioblastoma (GBM43) cells are suitable.

  • Expression Plasmids: Plasmids encoding tagged versions of the proteins of interest (e.g., Myc-TEAD4 and FLAG-YAP1).

  • This compound: Prepare a stock solution in DMSO.

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-FLAG antibody).

    • Primary antibody for western blotting to detect the co-immunoprecipitated protein (e.g., anti-Myc antibody).

    • Appropriate secondary antibodies conjugated to HRP.

  • Protein A/G Agarose (B213101) Beads: For capturing the antibody-protein complexes.

  • Elution Buffer: 1x SDS-PAGE sample loading buffer.

  • Phosphate-Buffered Saline (PBS)

  • Standard western blotting reagents.

Experimental Workflow

CoIP_Workflow cluster_prep Cell Preparation & Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture & Transfection (e.g., Myc-TEAD4, FLAG-YAP1) treatment 2. Treatment with this compound (5 µM) or DMSO (Vehicle Control) for 48h cell_culture->treatment lysis 3. Cell Lysis treatment->lysis pre_clearing 4. Pre-clearing Lysate (with Protein A/G beads) lysis->pre_clearing ip_ab 5. Immunoprecipitation (with anti-FLAG antibody) pre_clearing->ip_ab bead_capture 6. Capture with Protein A/G Beads ip_ab->bead_capture wash 7. Washing Beads bead_capture->wash elution 8. Elution of Protein Complexes wash->elution western_blot 9. Western Blot Analysis (Input and IP samples) elution->western_blot

Caption: Workflow for Co-immunoprecipitation with this compound Treatment.

Step-by-Step Protocol

1. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T) in 10 cm dishes to reach 70-80% confluency on the day of transfection.

  • Co-transfect cells with plasmids expressing the bait (e.g., FLAG-YAP1) and prey (e.g., Myc-TEAD4) proteins using a suitable transfection reagent.

2. This compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing either this compound (e.g., at a final concentration of 5 µM) or an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for an additional 48 hours.

3. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Co-IP lysis buffer to each dish and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

4. Pre-clearing the Lysate (Optional but Recommended):

  • To reduce non-specific binding, add 20 µL of Protein A/G agarose bead slurry to 1 mg of total protein lysate.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

5. Immunoprecipitation:

  • Take a small aliquot (e.g., 50 µg of protein) of the pre-cleared lysate to serve as the "input" control.

  • To the remaining lysate, add the primary antibody against the bait protein (e.g., anti-FLAG antibody). The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of protein is common.

  • Incubate overnight at 4°C with gentle rotation.

6. Capture of Immune Complexes:

  • Add 30 µL of Protein A/G agarose bead slurry to each immunoprecipitation reaction.

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complexes.

7. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis/wash buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

8. Elution:

  • After the final wash, carefully remove all the supernatant.

  • Add 40 µL of 1x SDS-PAGE sample loading buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Centrifuge at 14,000 x g for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.

9. Western Blot Analysis:

  • Load the input samples and the eluted immunoprecipitated samples onto an SDS-PAGE gel.

  • Perform standard western blotting procedures.

  • Probe one membrane with an antibody against the bait protein (e.g., anti-FLAG) to confirm successful immunoprecipitation.

  • Probe another membrane with an antibody against the prey protein (e.g., anti-Myc) to assess the extent of co-immunoprecipitation.

  • A decrease in the amount of co-immunoprecipitated prey protein in the this compound treated sample compared to the DMSO control indicates that the compound disrupts the protein-protein interaction.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the Hippo signaling pathway.

Hippo_Pathway_TED347 cluster_pathway Hippo Signaling Pathway cluster_drug Drug Intervention YAP YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex Binds TED347 This compound TEAD TEAD TEAD->YAP_TEAD_Complex Binds Target_Genes Target Gene Transcription (e.g., CTGF) YAP_TEAD_Complex->Target_Genes Activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation TED347->TEAD Covalently Binds & Inhibits

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

References

Application Note: Monitoring TED-347 Target Engagement in Cancer Cells via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TED-347 is a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3] It covalently binds to Cys-367 in the central pocket of TEAD transcription factors, thereby disrupting the formation of the YAP-TEAD transcriptional complex.[2][4] This complex plays a crucial role in the Hippo signaling pathway, which is a key regulator of cell proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway and subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers, including glioblastoma. Therefore, molecules like this compound that inhibit the YAP-TEAD interaction are promising therapeutic agents.

This application note provides a detailed protocol for assessing the target engagement of this compound in cancer cells using Western blotting. By monitoring the expression levels of downstream targets of the YAP-TEAD complex, researchers can effectively quantify the biological activity of this compound.

Signaling Pathway

The Hippo signaling pathway normally acts to suppress cell growth by phosphorylating and inactivating the transcriptional co-activator YAP (Yes-associated protein). When the pathway is inactive, unphosphorylated YAP translocates to the nucleus and binds to TEAD (TEA domain) transcription factors. This YAP-TEAD complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Serine/Threonine-Protein Kinase 1 (SGK1). This compound disrupts the interaction between YAP and TEAD, leading to a reduction in the transcription of these target genes.

Hippo_Pathway cluster_0 Hippo Pathway Off cluster_1 Hippo Pathway Off + this compound YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD nucleus Nucleus YAP->nucleus Translocation TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Genes (e.g., CTGF, SGK1) YAP_TEAD->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation YAP_i YAP TEAD_i TEAD YAP_i->TEAD_i Interaction Blocked nucleus_i Nucleus YAP_i->nucleus_i Translocation Target_Genes_i Target Genes (e.g., CTGF, SGK1) TEAD_i->Target_Genes_i Reduced Transcription TED347 This compound TED347->TEAD_i Inhibition Proliferation_i Reduced Proliferation Target_Genes_i->Proliferation_i

Figure 1: Simplified Hippo Signaling Pathway and Mechanism of this compound Action.

Experimental Workflow

The overall workflow for assessing this compound target engagement using Western blotting involves treating cancer cells with the compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific downstream target proteins with antibodies.

Western_Blot_Workflow cell_culture 1. Cell Culture (e.g., GBM43 cells) treatment 2. Treatment (this compound or DMSO) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-CTGF, anti-SGK1, anti-GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection (Chemiluminescence) secondary_ab->detection analysis 11. Data Analysis detection->analysis

Figure 2: Experimental Workflow for Western Blot Analysis of this compound Target Engagement.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a reference for expected efficacy.

ParameterValueDescriptionReference
EC50 5.9 µMHalf-maximal effective concentration for inhibiting the TEAD4-Yap1 protein-protein interaction in a cell-free assay.
Ki 10.3 µMInhibitory constant for the covalent binding of this compound to Cys-367 of TEAD4.
Cellular Activity ~10 µMConcentration shown to inhibit glioblastoma cell viability by approximately 30% after 48 hours of treatment.
Target Engagement 5 µMConcentration at which a significant loss of co-immunoprecipitation of Myc-TEAD4 and FLAG-YAP1 was observed in HEK-293 cells after 48 hours.
Downstream Effect 10 µMConcentration leading to a significant reduction in CTGF transcript levels in GBM43 cells after 48 hours.

Detailed Experimental Protocol

This protocol provides a method for analyzing the effect of this compound on the expression of the downstream target proteins CTGF and SGK1 in the glioblastoma cell line GBM43.

Materials and Reagents
  • Cell Line: GBM43 (or other suitable cancer cell line with an active Hippo pathway)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Prepare a 10 mM stock solution in DMSO

  • Vehicle Control: DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Running Buffer: 1x MOPS or MES SDS Running Buffer

  • Transfer Buffer: 1x Transfer Buffer

  • Membrane: PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-CTGF

    • Rabbit anti-SGK1

    • Mouse anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure
  • Cell Culture and Treatment: a. Plate GBM43 cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each sample. c. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto a precast SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands (CTGF and SGK1) to the loading control (GAPDH).

Expected Results

A dose-dependent decrease in the protein expression of CTGF and SGK1 is expected in cells treated with this compound compared to the DMSO-treated control. This would indicate successful target engagement and inhibition of the YAP-TEAD transcriptional activity.

Troubleshooting

  • No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Ensure the ECL substrate is fresh.

  • High background: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.

  • Uneven loading: Ensure accurate protein quantification and careful loading of samples. Use a reliable loading control like GAPDH or β-actin to normalize the data.

By following this protocol, researchers can effectively utilize Western blotting to confirm the target engagement of this compound and elucidate its mechanism of action in cancer cells.

References

Application Notes and Protocols for TED-347: Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TED-347 is a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway.[1][2] By covalently binding to Cys-367 in the central pocket of TEAD4, this compound allosterically disrupts the interaction with the transcriptional co-activator YAP, thereby inhibiting TEAD-dependent gene transcription and demonstrating anti-tumor activity.[1][2] Given its covalent nature and potential for therapeutic development, understanding the stability and optimal long-term storage conditions of this compound is paramount to ensure its integrity, potency, and the reproducibility of experimental results.

These application notes provide a summary of the currently available information on the stability of this compound and recommended protocols for its long-term storage and handling. It is important to note that comprehensive, publicly available stability studies detailing degradation pathways and quantitative analysis under various stress conditions are limited. Therefore, this document also outlines recommended experimental protocols for researchers to conduct their own detailed stability assessments.

Physicochemical Properties

PropertyValue
IUPAC Name 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethan-1-one
Molecular Formula C₁₅H₁₁ClF₃NO
Molecular Weight 313.70 g/mol
Appearance Solid powder
Purity >98% (as per typical supplier specifications)

Long-Term Storage and Stability Summary

The stability of this compound is crucial for maintaining its biological activity. The following tables summarize the recommended storage conditions based on information from suppliers.

Table 1: Storage of Solid this compound

ConditionTemperatureDurationNotes
Long-term -20°CMonths to years[3]Store in a dry, dark environment.[3] A shelf life of over 3 years has been suggested if stored properly.[4]
Short-term 0 - 4°CDays to weeks[3]Keep dry and protected from light.[3]
Shipping AmbientA few weeks[3]Stable for the duration of ordinary shipping and customs procedures.[3]

Table 2: Storage of this compound Stock Solutions

SolventTemperatureDurationNotes
DMSO-80°CUp to 2 years[1]Aliquot to avoid repeated freeze-thaw cycles.
DMSO-20°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.
DMSO0 - 4°CDays to weeks[3]For frequent use.

Signaling Pathway and Mechanism of Action

This compound acts as an inhibitor of the Hippo signaling pathway effector, TEAD. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.

cluster_0 Cytoplasm cluster_1 Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates Phospho-YAP/TAZ p-YAP/TAZ YAP/TAZ_nuc YAP/TAZ YAP/TAZ->YAP/TAZ_nuc translocates to nucleus (Hippo 'Off') 14-3-3 14-3-3 Phospho-YAP/TAZ->14-3-3 binds 14-3-3->YAP/TAZ sequesters in cytoplasm TEAD TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription activates YAP/TAZ_nuc->TEAD binds This compound This compound This compound->TEAD covalently binds & inhibits Start Start Prepare this compound solution Prepare this compound solution Start->Prepare this compound solution Stress Conditions Stress Conditions Prepare this compound solution->Stress Conditions Acidic Acidic Stress Conditions->Acidic HCl Basic Basic Stress Conditions->Basic NaOH Oxidative Oxidative Stress Conditions->Oxidative H2O2 Thermal Thermal Stress Conditions->Thermal Heat Photolytic Photolytic Stress Conditions->Photolytic UV/Vis Light Time Points Time Points Acidic->Time Points Basic->Time Points Oxidative->Time Points Thermal->Time Points Photolytic->Time Points Neutralize/Quench Neutralize/Quench Time Points->Neutralize/Quench Analytical Testing Analytical Testing Neutralize/Quench->Analytical Testing LC-MS/MS LC-MS/MS Analytical Testing->LC-MS/MS HPLC-UV HPLC-UV Analytical Testing->HPLC-UV Identify Degradants Identify Degradants LC-MS/MS->Identify Degradants Quantify Purity Quantify Purity HPLC-UV->Quantify Purity End End Identify Degradants->End Quantify Purity->End

References

Troubleshooting & Optimization

Technical Support Center: Navigating TED-347 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent YAP-TEAD inhibitor TED-347, achieving optimal solubility in aqueous buffers is critical for experimental success. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2] For complete dissolution, sonication may be required.[1][3]

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening and what can I do?

A2: This is a common issue known as precipitation upon dilution, which occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. To address this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., up to 0.5-1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Utilize a co-solvent system: For experiments requiring higher concentrations of this compound, a co-solvent system is often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, and Tween-80 before final dilution in an aqueous buffer like saline or PBS.[2][4]

Q3: What are the reported solubility concentrations for this compound?

A3: The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes the reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL[1]318.78 mM[1]Ultrasonic treatment may be needed.[1]
DMSO69 mg/mL[2]219.95 mM[2]Use fresh DMSO as moisture can reduce solubility.[2]
DMSO64 mg/mL[3]204.02 mM[3]Sonication is recommended.[3]
Ethanol25 mg/mL[2]
Water<1 mg/mL[2]

Q4: Can the pH of my aqueous buffer influence the solubility of this compound?

A4: For compounds with ionizable groups, pH can significantly impact solubility. However, based on the chemical structure of this compound (2-chloro-1-(2-{[3-(trifluoromethyl)phenyl]amino}phenyl)ethan-1-one), it does not possess strongly acidic or basic functional groups that would be significantly ionized within a typical physiological pH range (e.g., pH 6-8). Therefore, minor adjustments to the buffer pH are unlikely to produce a substantial improvement in its aqueous solubility. The primary challenge with this compound solubility is its hydrophobic nature.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and overcome solubility issues with this compound in your experiments.

Issue: Precipitate observed in the final aqueous solution.

Step 1: Visual Confirmation and Centrifugation

  • Action: Visually inspect the solution for any cloudiness or particulate matter. If unsure, centrifuge the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes.

  • Expected Outcome: A visible pellet will confirm the presence of precipitated compound.

Step 2: Optimization of Final Concentration

  • Action: Prepare a serial dilution of your this compound stock in your aqueous buffer to determine the highest concentration that remains in solution.

  • Expected Outcome: Identification of the kinetic solubility limit of this compound in your specific experimental buffer.

Step 3: Implementation of a Co-solvent System

  • Action: If the required concentration exceeds the aqueous solubility, prepare the final solution using a co-solvent system. A recommended protocol is provided in the "Experimental Protocols" section below.

  • Expected Outcome: A clear, homogenous solution at the desired final concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using a Co-solvent System

This protocol is adapted for preparing a working solution for in vitro or in vivo studies where direct dilution of a DMSO stock is not feasible.

  • Begin with your high-concentration this compound stock solution in DMSO.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the appropriate volume of your this compound DMSO stock and mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture and vortex until a homogenous solution is achieved.

  • Finally, add the aqueous buffer (e.g., saline or PBS) dropwise while continuously vortexing to reach the final desired volume and concentration. The final solution should be used immediately for optimal results.[2]

Example Formulation: To prepare 1 mL of a final solution, you could use:

  • 10% DMSO (containing this compound)

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent) TED347_powder This compound Powder Vortex Vortex/Sonicate TED347_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock High-Concentration Stock Solution (-20°C/-80°C) Vortex->Stock Stock_in Stock Solution Stock->Stock_in Mix1 Mix 1 Stock_in->Mix1 Add Stock Mix2 Mix 2 Mix1->Mix2 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Tween80->Mix2 Final_Mix Final Working Solution Mix2->Final_Mix Buffer Aqueous Buffer Buffer->Final_Mix Add Dropwise

Caption: Workflow for preparing this compound stock and working solutions.

Hippo_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS1_2 LATS1/2 Kinases YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ (Inactive, Cytoplasmic Sequestration) YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates to Nucleus (when unphosphorylated) TEAD TEAD Transcription Factors YAP_TAZ_nuc->TEAD Co-activates Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Drives Transcription TED_347 This compound TED_347->TEAD Covalently Binds & Inhibits Interaction with YAP

Caption: Simplified Hippo signaling pathway and the mechanism of this compound action.

References

Technical Support Center: Managing TED-347 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of TED-347 in cell culture experiments. The following information is designed to address common issues and provide actionable troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, irreversible, and covalent inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2][3] It functions by specifically and covalently binding to a cysteine residue (Cys-367) within the central pocket of TEAD proteins, thereby blocking the transcriptional activity of the YAP/TAZ-TEAD complex.[2][4] This inhibition disrupts the Hippo signaling pathway, which is often dysregulated in cancer, leading to reduced cell viability and anti-tumor activity, particularly in glioblastoma cell lines.

Q2: Is cytotoxicity an expected outcome of this compound treatment?

A2: Yes, cytotoxicity is an expected on-target effect of this compound, especially in cell lines where the Hippo pathway is dysregulated and cell proliferation is dependent on YAP-TEAD activity. For example, this compound has been shown to inhibit the viability of GBM43 glioblastoma cancer cells. The degree of cytotoxicity will vary depending on the cell line, the concentration of this compound used, and the duration of exposure.

Q3: What are the common causes of excessive or unexpected cytotoxicity in my experiments with this compound?

A3: Excessive cytotoxicity can arise from several factors beyond the intended on-target effect:

  • High Concentrations: Using concentrations of this compound significantly above the effective concentration for your cell line can lead to off-target effects and non-specific cell death.

  • Prolonged Exposure: Continuous and extended exposure to a potent covalent inhibitor like this compound can disrupt normal cellular processes, leading to cumulative toxicity.

  • Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Some cell lines may be inherently more susceptible to the cytotoxic effects of this compound or its solvent.

  • Suboptimal Cell Culture Conditions: Unhealthy or stressed cells, due to factors like improper cell density or poor media conditions, can be more vulnerable to drug-induced toxicity.

Q4: What are the initial signs of excessive cytotoxicity to watch for in my cell cultures treated with this compound?

A4: Visually inspect your cells under a microscope for the following signs:

  • Changes in Morphology: Cells may appear rounded, shrunken, or show irregular shapes.

  • Cell Detachment: A significant increase in the number of floating or detached cells compared to the vehicle control.

  • Membrane Blebbing: The appearance of small, bubble-like protrusions on the cell surface, which is a hallmark of apoptosis.

  • Cell Debris: An accumulation of cellular fragments in the culture medium.

  • Reduced Cell Density: A noticeable decrease in the number of adherent cells in the treatment wells compared to controls.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Even at Low Concentrations of this compound
Potential Cause Troubleshooting Steps
High Sensitivity of the Cell Line Perform a dose-response experiment with a wider and lower range of this compound concentrations to determine the IC50 value for your specific cell line.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%. Run a vehicle-only control with the same DMSO concentration to differentiate between compound and solvent effects.
Suboptimal Cell Density Optimize the cell seeding density. Sparse cultures can be more sensitive to toxic compounds, while overly confluent cultures can have altered metabolic rates.
Compound Degradation or Impurity Use a fresh stock of this compound from a reputable supplier. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Potential Cause Troubleshooting Steps
Variability in Cell Health Use cells with a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions of this compound.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental samples. Fill the outer wells with sterile PBS or media.
Assay Timing As this compound is a covalent inhibitor, its effects can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration range for this compound in a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary
Parameter Value Reference
This compound EC50 (TEAD4-Yap1 PPI) 5.9 µM
This compound Ki (TEAD4) 10.3 µM
Typical In Vitro Concentration Range 0.1 - 100 µM
Typical Incubation Time 24 - 48 hours
Recommended Max DMSO Concentration < 0.5%

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates 14-3-3 Cytoplasmic Sequestration YAP/TAZ->14-3-3 Binds to YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation TEAD TEAD YAP/TAZ_n->TEAD Binds to Target Genes Target Genes TEAD->Target Genes Activates This compound This compound This compound->TEAD Covalently Inhibits

Caption: The Hippo Signaling Pathway and the point of intervention by this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight) seed_cells->adherence prepare_compound Prepare Serial Dilutions of this compound adherence->prepare_compound treat_cells Treat Cells with this compound and Controls prepare_compound->treat_cells incubation Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubation->add_reagent incubation2 Incubate for Reagent Reaction add_reagent->incubation2 measure_signal Measure Signal (e.g., Absorbance) incubation2->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing TED-347 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of TED-347.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in in vivo mouse studies?

There is currently no publicly available in vivo dosage data specifically for this compound. However, based on in vivo studies of other small molecule inhibitors of the YAP-TEAD interaction with different chemical scaffolds, a starting dose-range finding study could commence between 10 mg/kg and 100 mg/kg. For instance, a novel biaryl sulfonamide YAP/pan-TEAD inhibitor demonstrated tumor regression in a mouse xenograft model at doses of 30 mg/kg and 100 mg/kg administered orally once daily[1]. Another potent and specific YAP/TAZ-TEAD inhibitor, MRK-A, was found to have pharmacokinetics suitable for daily oral dosing in mice[2].

It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a balance between efficacy and toxicity for your specific animal model and tumor type.

Q2: How can I determine the optimal dose of this compound for my specific cancer model?

Determining the optimal dose requires a systematic approach involving a dose-response study. This typically involves the following steps:

  • Dose-Range Finding (Dose Escalation Study): Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals until signs of toxicity are observed. This will help establish the Maximum Tolerated Dose (MTD).

  • Efficacy Study at Sub-MTD Doses: Once the MTD is estimated, conduct a larger study using several dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) to evaluate the anti-tumor efficacy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in plasma and tumor tissue with target engagement (e.g., reduction in downstream target gene expression like CTGF and CYR61) and anti-tumor effect.

Q3: What are the potential signs of toxicity I should monitor for with this compound?

As this compound is a covalent inhibitor, it is important to monitor for both on-target and off-target toxicity.[3][4] General signs of toxicity in mice include:

  • Weight loss (>15-20%)

  • Changes in behavior (lethargy, hunched posture)

  • Ruffled fur

  • Diarrhea or other gastrointestinal issues

  • Changes in food and water intake

Organ-specific toxicity should also be assessed through histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study.

Q4: What is the mechanism of action of this compound?

This compound is a potent, irreversible, and covalent inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[3] It specifically and covalently binds to cysteine 367 (Cys367) within the central pocket of TEAD4, thereby blocking TEAD transcriptional activity and its downstream pro-proliferative and anti-apoptotic effects.

Q5: What are the known in vitro effective concentrations of this compound?

In vitro studies have shown that this compound inhibits the TEAD4-Yap1 protein-protein interaction with an apparent EC50 of 5.9 μM. It has been shown to reduce the viability of patient-derived glioblastoma cell lines and inhibit the co-immunoprecipitation of TEAD4 and Yap1 in cells at concentrations around 5-10 μM.

Data Summary Tables

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
TEAD4-Yap1 PPI EC50 5.9 µMBiochemical Assay
Ki for TEAD4 10.3 µMBiochemical Assay
GBM43 Cell Viability Inhibition Effective at 0.5-100 µMGBM43 cells
CTGF Transcript Reduction Significant at 10 µMHEK-293, GBM43 cells

Table 2: In Vivo Dosing of Other Investigational YAP-TEAD Inhibitors

CompoundAnimal ModelDoseRouteOutcomeReference
Biaryl Sulfonamide [I] NCI-H226 Xenograft (Mouse)30, 100 mg/kgOral (daily)>100% Tumor Growth Inhibition
MRK-A MouseNot specifiedOral (daily)Favorable pharmacokinetics
Lead Compound (Kim et al.) Xenograft (Mouse)Not specifiedOralSuppressed tumor growth

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for this compound in Mice

Objective: To determine the maximum tolerated dose of this compound when administered via a specific route (e.g., oral gavage or intraperitoneal injection).

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO + 30% PEG300 + 65% Saline)

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • Standard animal housing and monitoring equipment

  • Dosing syringes and needles

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation:

    • Start with a low dose of this compound (e.g., 10 mg/kg) in the first cohort.

    • Administer the assigned dose daily for a predetermined period (e.g., 14 days).

    • If no severe toxicity is observed, escalate the dose in the next cohort (e.g., 30 mg/kg, 60 mg/kg, 100 mg/kg).

  • Monitoring:

    • Record body weight daily.

    • Observe clinical signs of toxicity daily (e.g., changes in posture, fur, activity, stool consistency).

    • Measure tumor volume 2-3 times per week.

  • MTD Determination: The MTD is defined as the highest dose that does not cause death or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

  • Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological analysis to identify any organ-specific toxicities.

Protocol 2: In Vivo Efficacy (Dose-Response) Study of this compound

Objective: To evaluate the anti-tumor efficacy of this compound at various doses below the MTD.

Materials:

  • This compound

  • Vehicle solution

  • A larger cohort of tumor-bearing mice

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation and Growth: Implant tumor cells into mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Group Allocation: Assign mice to a vehicle control group and at least three this compound treatment groups with doses below the determined MTD (e.g., MTD, MTD/2, MTD/4). Ensure sufficient animals per group (n=8-10) for statistical power.

  • Treatment: Administer the vehicle or this compound daily for the duration of the study (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Efficacy Endpoints:

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Body weight, survival, and any observed toxicities.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue at a specified time point post-last dose to analyze the expression of YAP-TEAD target genes (e.g., CTGF, CYR61) by qPCR or Western blot to confirm target engagement.

Visualizations

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Mechanical Stress, GPCRs) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Kinase_Cascade YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->Phospho_YAP_TAZ YAP_TEAD_Complex YAP-TEAD Complex (Nuclear) YAP_TAZ->YAP_TEAD_Complex Translocates to Nucleus TEAD TEAD TEAD->YAP_TEAD_Complex Target_Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Gene_Expression Activates Transcription Cell_Proliferation_Survival Cell Proliferation & Survival Target_Gene_Expression->Cell_Proliferation_Survival TED_347 This compound TED_347->YAP_TEAD_Complex Inhibits Interaction

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Dosage_Optimization_Workflow Start Start: In Vitro Data Review (EC50, Mechanism) Dose_Range_Finding Dose-Range Finding Study (MTD Determination) Start->Dose_Range_Finding Decision Tolerable? Dose_Range_Finding->Decision Toxicity_Assessment Toxicity Assessment (Clinical Signs, Histopathology) Efficacy_Study Dose-Response Efficacy Study (Multiple Dose Levels) Toxicity_Assessment->Efficacy_Study PK_PD_Analysis PK/PD Analysis (Drug Levels, Target Engagement) Efficacy_Study->PK_PD_Analysis Optimal_Dose Optimal Dose Selection PK_PD_Analysis->Optimal_Dose Decision->Start No (Re-evaluate) Decision->Toxicity_Assessment Yes

Caption: Experimental workflow for in vivo dosage optimization of this compound.

References

Preventing TED-347 degradation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TED-347. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setups. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and efficacy of your compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What are the optimal storage conditions for this compound?

This compound is sensitive to light, temperature, and moisture. To ensure its stability, it should be stored under the following conditions:

ParameterConditionRationale
Temperature -20°CMinimizes thermal degradation.
Light Protect from light (amber vial)Prevents photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Form Lyophilized powderMore stable than in solution.

2. What are the recommended solvents for reconstituting this compound?

The choice of solvent can significantly impact the stability of this compound. We recommend the following:

SolventConcentrationStorage of Stock Solution
Anhydrous DMSO10 mM-80°C in small aliquots
Anhydrous Ethanol (B145695)5 mM-80°C in small aliquots

Note: Avoid repeated freeze-thaw cycles. We recommend preparing single-use aliquots of the stock solution.

3. Is this compound susceptible to degradation in aqueous media?

Yes, this compound is susceptible to hydrolysis in aqueous solutions. The rate of degradation is pH-dependent.

pHHalf-life at 37°C
4.012 hours
7.448 hours
9.08 hours

We recommend preparing fresh dilutions in aqueous media for each experiment and using them immediately.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected activity of this compound.

This is often the first indication of compound degradation.

  • Step 1: Verify Storage Conditions. Ensure that both the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from light.

  • Step 2: Check Solvent Quality. Ensure that anhydrous solvents were used for reconstitution. The presence of water can initiate hydrolysis.

  • Step 3: Prepare Fresh Stock Solutions. If there is any doubt about the quality of the existing stock, prepare a fresh solution from the lyophilized powder.

  • Step 4: Minimize Time in Aqueous Buffer. Prepare working dilutions immediately before use. Do not store this compound in aqueous buffers.

start Low/Inconsistent Activity check_storage Verify Storage (-20°C, Dark) start->check_storage check_solvent Check Solvent (Anhydrous?) check_storage->check_solvent Storage OK? fresh_stock Prepare Fresh Stock Solution check_solvent->fresh_stock Solvent OK? minimize_time Minimize Time in Aqueous Buffer fresh_stock->minimize_time Fresh Stock Prepared success Activity Restored minimize_time->success

Troubleshooting workflow for low this compound activity.

Problem 2: Visible particulates or color change in the stock solution.

This is a clear indicator of precipitation or degradation.

  • Step 1: Discard the Solution. Do not use a stock solution that shows any signs of precipitation or color change.

  • Step 2: Review Reconstitution Protocol. Ensure that the correct anhydrous solvent was used and that the powder was fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Step 3: Prepare a Fresh Stock Solution. Use a fresh aliquot of lyophilized this compound to prepare a new stock solution, following the recommended protocol.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas (argon or nitrogen), add the required volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can be applied if necessary.

  • Dispense the stock solution into single-use aliquots in amber, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

start Start: Lyophilized this compound equilibrate Equilibrate Vial to Room Temp start->equilibrate add_solvent Add Anhydrous Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Vortex/Warm (37°C) to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end Ready for Use store->end

Experimental workflow for this compound reconstitution.

Protocol 2: Preparation of Working Dilutions in Aqueous Media

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen aqueous experimental buffer to achieve the final desired concentration.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the working dilution immediately in your experiment. Do not store aqueous dilutions.

Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade" which is implicated in cellular proliferation. Degradation of this compound leads to a loss of this inhibitory activity.

receptor Growth Factor Receptor k1 Kinase A receptor->k1 k2 Kinase B k1->k2 k3 Kinase C k2->k3 tf Transcription Factor k3->tf proliferation Cell Proliferation tf->proliferation ted347 This compound ted347->k2 Inhibits

Inhibitory action of this compound on the kinase cascade.

Navigating Unforeseen Outcomes with TED-347: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting and troubleshooting unexpected results during experiments with TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] By understanding the compound's mechanism of action and potential experimental variables, users can better diagnose and resolve issues encountered in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that covalently binds to Cysteine-367 (Cys367) located in the central pocket of TEAD transcription factors.[2][3] This irreversible binding disrupts the interaction between TEAD and its coactivator YAP (Yes-associated protein), thereby inhibiting the transcription of genes involved in cell proliferation and survival.[2]

Q2: Is this compound selective for a specific TEAD isoform?

A2: this compound is reported to be selective for TEADs, inhibiting TEAD2 with similar efficacy to TEAD4.[2][4] This suggests it may act as a pan-TEAD inhibitor.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO.[1][4] For stock solutions, it is recommended to store aliquots at -80°C for up to two years or -20°C for up to one year to maintain stability.[2] It is advised to use fresh DMSO, as moisture can reduce solubility.[1] For in vivo studies, formulations in corn oil or a mixture of DMSO, PEG300, Tween80, and ddH2O have been described, and these should be used immediately after preparation.[1]

Q4: Does this compound exhibit off-target effects?

A4: Studies have shown that this compound does not inhibit other protein-protein interactions such as uPAR-uPA or Cav2.2 α-β.[2][3][4] However, as with any potent compound, off-target effects in specific cellular contexts cannot be entirely ruled out and may require further investigation if unexpected phenotypes are observed.

Troubleshooting Unexpected Results

Scenario 1: Reduced or No Inhibition of TEAD Target Gene Expression

You've treated your cancer cell line (e.g., GBM43) with this compound but observe minimal or no decrease in the mRNA levels of known TEAD target genes like CTGF.[2][3][4]

Possible Cause Recommended Action
Compound Instability/Degradation Ensure proper storage of this compound stock solutions (-20°C or -80°C).[2] Prepare fresh dilutions for each experiment as the compound's stability in aqueous media over long periods may be limited.
Insufficient Treatment Duration This compound's inhibitory action is time-dependent.[1][2][3] Consider extending the treatment duration (e.g., 48 hours or longer) to allow for sufficient covalent modification of TEAD.
Suboptimal Compound Concentration The reported EC50 for this compound is 5.9 µM for the TEAD4-Yap1 interaction.[1][2][3][4] Perform a dose-response experiment with concentrations ranging from 0.5 µM to 100 µM to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[2][4]
Low TEAD/YAP Activity in Cell Line Confirm that your cell line has a functional and active Hippo pathway with nuclear YAP localization. Cell lines with low basal TEAD transcriptional activity may show a less pronounced response to this compound.
Cellular Efflux or Metabolism The cell line may express high levels of drug efflux pumps or metabolizing enzymes that reduce the intracellular concentration of this compound. Consider using efflux pump inhibitors as a control experiment.
Scenario 2: Low Efficacy in Cell Viability Assays

Despite confirming target engagement (e.g., via co-immunoprecipitation), this compound shows weaker than expected effects on reducing cancer cell viability.

Possible Cause Recommended Action
Cellular Dependence on Other Pathways The chosen cell line may not be primarily dependent on the YAP-TEAD axis for survival. It may rely on parallel signaling pathways that compensate for TEAD inhibition.
Slow Proliferation Rate The anti-proliferative effects of inhibiting the YAP-TEAD pathway may take longer to manifest in slowly dividing cells. Extend the duration of the viability assay (e.g., 72-96 hours).
Incomplete Inhibition Even with treatment, residual TEAD activity might be sufficient to maintain cell viability. Assess the level of target gene repression to correlate with the viability data. At 10 µM, this compound inhibited GBM43 cell viability by approximately 30%.[2] Higher concentrations may be needed, or combination therapies could be explored.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to verify the disruption of the YAP-TEAD protein-protein interaction in cells treated with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and transfect with plasmids expressing Myc-tagged TEAD4 and FLAG-tagged Yap1.

  • Treatment: After 24-48 hours, treat the cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for an additional 48 hours.[2][4]

  • Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody overnight at 4°C. Then, add protein A/G magnetic beads to pull down the FLAG-Yap1 protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the samples by SDS-PAGE and Western blotting. Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and Yap1, respectively. A significant reduction in the co-precipitated Myc-TEAD4 signal in the this compound treated sample indicates successful disruption of the interaction.[2][4]

Visualizing Workflows and Pathways

TED347_Troubleshooting_Workflow Troubleshooting Workflow: Reduced Efficacy of this compound Start Unexpected Result: Reduced or No Inhibition of TEAD Target Genes/Cell Viability Check_Compound 1. Verify Compound Integrity - Check storage (-80°C) - Prepare fresh dilutions Start->Check_Compound Check_Protocol 2. Review Experimental Protocol - Dose-response (0.5-100 µM) - Time course (24-72h) Check_Compound->Check_Protocol If no improvement Check_Cell_Line 3. Characterize Cell Line - Confirm Hippo pathway activity - Assess YAP nuclear localization Check_Protocol->Check_Cell_Line If no improvement Result_Improved Efficacy Improved Check_Cell_Line->Result_Improved If issue is identified and corrected Result_Not_Improved Efficacy Still Low Check_Cell_Line->Result_Not_Improved If cell line is appropriate but efficacy is still low Consider_Alt Consider Alternative Hypotheses: - Cellular efflux/metabolism - Pathway redundancy - Off-target effects Result_Not_Improved->Consider_Alt

Caption: Troubleshooting workflow for addressing reduced efficacy of this compound.

Hippo_Signaling_Pathway_Inhibition Mechanism of this compound Action on the Hippo Pathway cluster_upstream Upstream Hippo Signaling cluster_nucleus Nucleus LATS1_2 LATS1/2 Kinases YAP_P Phosphorylated YAP (Cytoplasmic) LATS1_2->YAP_P Phosphorylates YAP YAP YAP_P->YAP Dephosphorylation (Hippo OFF) TEAD TEAD YAP->TEAD Binds to Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP->Target_Genes Activates TEAD->Target_Genes Activates TED_347 This compound TED_347->TEAD Covalently Binds & Allosterically Inhibits Inhibition INHIBITION Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Inhibition->Target_Genes

References

Validation & Comparative

A Head-to-Head Comparison of TEAD Inhibitors: TED-347 vs. K-975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in cancer therapy. Its dysregulation, often leading to the activation of the transcriptional coactivators YAP and TAZ, is a hallmark of various malignancies. The final step in this pathway involves the interaction of YAP/TAZ with the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a promising strategy for cancer treatment. This guide provides a detailed comparison of two prominent covalent TEAD inhibitors, TED-347 and K-975, summarizing their mechanisms of action, experimental data, and the methodologies used to evaluate them.

Mechanism of Action: Covalent Inhibition of a Critical Interaction

Both this compound and K-975 are irreversible, covalent inhibitors that target the TEAD-YAP/TAZ protein-protein interaction (PPI).[1][2] They function by binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification allosterically disrupts the interaction between TEAD and its coactivators YAP and TAZ, thereby inhibiting downstream transcriptional activity and exerting anti-tumor effects.[1]

This compound is described as a potent, irreversible, and allosteric inhibitor of the YAP-TEAD PPI. It specifically and covalently bonds with Cysteine-367 (Cys-367) located in the central pocket of TEAD4.

K-975 is also a potent and selective TEAD inhibitor that covalently binds to Cysteine-359 (Cys359) in the palmitate-binding pocket of TEAD via an acrylamide (B121943) structure. This binding inhibits the palmitoylation of TEAD, a post-translational modification crucial for its interaction with YAP/TAZ.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and K-975 from various in vitro and in vivo studies. It is important to note that these values are from different studies and experimental conditions may vary, making direct comparison challenging without a head-to-head study.

Table 1: In Vitro Efficacy of this compound and K-975

ParameterThis compoundK-975Reference
Target TEAD-YAP PPITEAD-YAP/TAZ PPI
Binding Site Cys-367 of TEAD4Cys-359 of TEAD
EC50 (TEAD4-Yap1 PPI) 5.9 µMNot Reported
Ki (TEAD4) 10.3 µMNot Reported
GI50 (NCI-H226 cells) Not Reported~20 nM
Cell-based Activity Inhibits GBM43 cell viability (30% at 10 µM)Potently inhibits proliferation of NF2-non-expressing MPM cell lines

Table 2: In Vivo Efficacy of K-975

Animal ModelCell LineDosingOutcomeReference
Mouse XenograftNCI-H226 (MPM)10-300 mg/kg, p.o., twice daily for 14 daysSuppressed tumor growth
Mouse XenograftMSTO-211H (MPM)30-300 mg/kg, p.o., twice daily for 14 daysSuppressed tumor growth

No in vivo data for this compound was available in the reviewed literature.

Signaling Pathway and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used for their characterization.

TEAD_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p Phosphorylation Cytoplasmic Sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic Sequestration YAP_TAZ YAP/TAZ Nuclear Translocation Nuclear Translocation YAP_TAZ->Nuclear Translocation YAP_TAZ_n YAP/TAZ Nuclear Translocation->YAP_TAZ_n TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes YAP_TAZ_n->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TED_347 This compound TED_347->TEAD Covalent Binding (Cys-367) K_975 K-975 K_975->TEAD Covalent Binding (Cys-359)

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by this compound and K-975.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Biochemical Binding Assay (e.g., SPR, FP) Reporter_Assay TEAD Reporter Assay (Luciferase) Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Xenograft_Model Tumor Xenograft Model (e.g., MPM in mice) Proliferation_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Inhibitor TEAD Inhibitor (this compound or K-975) Inhibitor->Binding_Assay Inhibitor->Reporter_Assay Inhibitor->Co_IP Inhibitor->Proliferation_Assay

Caption: General experimental workflow for the evaluation of TEAD inhibitors.

Experimental Protocols

Detailed below are generalized protocols for key experiments cited in the evaluation of this compound and K-975. Specific details may vary between laboratories.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

Objective: To assess the ability of an inhibitor to disrupt the interaction between YAP and TEAD in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, NCI-H226) and allow them to adhere. Treat the cells with the TEAD inhibitor (e.g., this compound, K-975) at various concentrations for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to either YAP or TEAD overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein. A decrease in the amount of the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

TEAD Reporter Assay

Objective: To measure the effect of an inhibitor on TEAD-dependent transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T, NCI-H661) with a reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD-binding sites (e.g., GTIIC-luciferase) and a control plasmid expressing Renilla luciferase for normalization.

  • Inhibitor Treatment: After transfection, treat the cells with the TEAD inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Cell Proliferation Assay

Objective: To determine the effect of a TEAD inhibitor on the growth of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H226, MSTO-211H) in a 96-well plate at a predetermined density.

  • Inhibitor Treatment: After allowing the cells to attach, treat them with a range of concentrations of the TEAD inhibitor.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-144 hours).

  • Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a TEAD inhibitor in a living organism.

Methodology:

  • Animal Model: Implant human cancer cells (e.g., NCI-H226) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Inhibitor Administration: Randomize the mice into treatment and control groups. Administer the TEAD inhibitor (e.g., K-975) orally or via another appropriate route at different doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

References

A Comparative Analysis of TED-347 and VT107: Two Distinct Approaches to Targeting the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the Hippo-YAP signaling pathway has emerged as a critical regulator of cell proliferation and survival, making it a prime target for novel drug development. This guide provides a detailed comparison of two prominent inhibitors targeting this pathway, TED-347 and VT107. Developed for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, presents available efficacy data, and details the experimental protocols used in their evaluation.

Introduction to this compound and VT107

This compound and VT107 are small molecule inhibitors designed to disrupt the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex. While both compounds ultimately aim to inhibit TEAD-mediated gene transcription, they achieve this through fundamentally different mechanisms. This compound acts as a covalent, irreversible inhibitor of the YAP-TEAD protein-protein interaction, whereas VT107 is a potent, orally active pan-TEAD inhibitor that prevents the auto-palmitoylation required for TEAD's interaction with YAP and TAZ.

Mechanism of Action

This compound: Covalent Disruption of the YAP-TEAD Interaction

This compound is an allosteric inhibitor that covalently binds to a conserved cysteine residue (Cys-367) within the central pocket of TEAD transcription factors.[1][2] This covalent modification directly interferes with the binding of the transcriptional co-activator YAP to TEAD, thereby preventing the formation of the active transcriptional complex.[1][3] This irreversible binding leads to sustained inhibition of TEAD-dependent gene transcription.

VT107: Inhibition of TEAD Auto-Palmitoylation

VT107 functions by inhibiting the auto-palmitoylation of all four TEAD isoforms (TEAD1-4).[4] Palmitoylation, the attachment of a palmitate lipid moiety to a conserved cysteine residue in the TEAD lipid-binding pocket, is a critical post-translational modification required for the stable interaction between TEAD and YAP/TAZ. By blocking this process, VT107 prevents the formation of the functional YAP/TAZ-TEAD complex, leading to the suppression of downstream gene transcription and tumor cell proliferation.

Comparative Efficacy

A direct head-to-head clinical study comparing the efficacy of this compound and VT107 has not been published. However, preclinical data from separate studies provide insights into their respective potencies and activities in various cancer models.

In Vitro Efficacy
CompoundTargetAssayCell Line(s)PotencyReference
This compound TEAD4-YAP1 InteractionProtein-Protein Interaction Assay-EC50: 5.9 µM
TEAD4 Covalent BindingBiochemical Assay-Kᵢ: 10.3 µM
Cell ViabilityCellTiter-GloGBM43 (Glioblastoma)~30% inhibition at 10 µM
VT107 Pan-TEAD Auto-PalmitoylationYAP Reporter Assay-IC50: 4.93 nM
Cell ProliferationCellTiter-GloNCI-H226, NCI-H2052 (Mesothelioma)Strong inhibition at 0.1-10 µM
Target Gene Expression (CTGF, CYR61)RT-qPCRNCI-H226 (Mesothelioma)Strong inhibition

Note: The presented data is a summary from different studies and not from a direct comparative experiment. Differences in experimental conditions should be considered when interpreting these values.

In Vivo Efficacy

This compound: While extensive in vivo efficacy data for this compound is not yet publicly available, its ability to inhibit glioblastoma cell viability in vitro suggests potential for in vivo activity.

VT107: VT107 has demonstrated significant in vivo anti-tumor activity in preclinical models. In a xenograft model using the NF2-deficient mesothelioma cell line NCI-H226, oral administration of VT107 at 10 mg/kg resulted in significant tumor growth inhibition.

Experimental Protocols

Cell Viability and Proliferation Assays

This compound (GBM43 Glioblastoma Cells):

  • Assay: Cell viability was assessed using a standard luminescence-based assay.

  • Method: GBM43 cells were plated in 96-well plates and treated with varying concentrations of this compound (0.5-100 µM) for 48 hours. Cell viability was measured to determine the inhibitory effect of the compound.

VT107 (Mesothelioma Cells):

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Method: NF2-deficient mesothelioma cell lines (NCI-H226 and NCI-H2052) were seeded in 96-well plates. Cells were treated with a dose titration of VT107 (starting from 3 µM) for various time periods. Luminescence was measured according to the manufacturer's protocol to determine the IC50 and maximum inhibition percentage.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction

This compound:

  • Objective: To determine if this compound disrupts the interaction between TEAD4 and Yap1.

  • Method: HEK-293 cells were co-transfected with plasmids expressing Myc-tagged TEAD4 and FLAG-tagged Yap1. After 48 hours, cells were treated with 5 µM this compound for another 48 hours. Cell lysates were subjected to immunoprecipitation using an anti-FLAG antibody, followed by Western blotting with an anti-Myc antibody to detect co-precipitated TEAD4.

VT107:

  • Objective: To assess the effect of VT107 on the interaction between endogenous TEAD and YAP/TAZ.

  • Method: NF2-mutant NCI-H2373 cells were treated with 3 µM VT107 for 4 or 24 hours. Endogenous TEAD1 and TEAD4 were immunoprecipitated using specific antibodies. The immunocomplexes were then probed with anti-YAP and anti-TAZ antibodies via Western blotting to assess the level of interaction.

TEAD Palmitoylation Assay

VT107:

  • Objective: To measure the inhibition of TEAD auto-palmitoylation.

  • Method: HEK293T cells were treated with VT107 (3 µmol/L) for 20 hours. Endogenous TEAD1, TEAD3, and TEAD4 proteins were immunoprecipitated. The level of palmitoylation was assessed to determine the inhibitory effect of VT107 on each isoform.

In Vivo Xenograft Studies

VT107 (Mesothelioma Xenograft Model):

  • Model: Female immunodeficient mice were subcutaneously implanted with human mesothelioma cells (e.g., NCI-H226).

  • Treatment: Once tumors reached a specified size, mice were orally administered VT107 (e.g., 10 mg/kg) or a vehicle control daily.

  • Endpoint: Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatment.

Visualizing the Mechanisms of Action

TED347_Mechanism cluster_Hippo_Inactive Hippo Pathway Inactive cluster_TED347 This compound Action YAP_TAZ_cyto YAP/TAZ (Cytoplasm) YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD TEAD_inhibited TEAD (Covalently Modified) YAP_TAZ_nuc->TEAD_inhibited TargetGenes Target Gene Expression (Proliferation, Survival) TEAD->TargetGenes Activates TED347 This compound TED347->TEAD_inhibited Covalently binds to Cys-367 Inhibition Inhibition of Gene Expression TEAD_inhibited->Inhibition No_Binding YAP/TAZ Binding Blocked

Caption: Mechanism of this compound action.

VT107_Mechanism cluster_Palmitoylation TEAD Auto-Palmitoylation cluster_VT107 VT107 Action cluster_Downstream Downstream Effect TEAD_unpalm Unpalmitoylated TEAD TEAD_palm Palmitoylated TEAD (Active) TEAD_unpalm->TEAD_palm Auto-palmitoylation Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->TEAD_unpalm VT107 VT107 TEAD_unpalm_inhibited Unpalmitoylated TEAD VT107->TEAD_unpalm_inhibited Inhibits No_YAP_Binding No YAP/TAZ Binding Inhibition Inhibition of Gene Expression TEAD_unpalm_inhibited->Inhibition YAP_TAZ YAP/TAZ TEAD_active Palmitoylated TEAD YAP_TAZ->TEAD_active Binds TargetGenes Target Gene Expression TEAD_active->TargetGenes

Caption: Mechanism of VT107 action.

Conclusion

This compound and VT107 represent two innovative and distinct strategies for inhibiting the oncogenic Hippo-YAP signaling pathway. This compound's covalent mechanism offers the potential for prolonged target engagement, while VT107's pan-TEAD auto-palmitoylation inhibition provides a potent and orally bioavailable approach. The choice between these or similar inhibitors for further development and clinical application will depend on a variety of factors, including their safety profiles, pharmacokinetic properties, and efficacy in specific cancer contexts. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic candidates. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Specificity of TED-347: A Comparative Analysis Against Other Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TED-347's Performance with Alternative YAP-TEAD Inhibitors, Supported by Experimental Data.

This compound is a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway often dysregulated in cancer. This guide provides a detailed specificity analysis of this compound, comparing its performance with other known YAP-TEAD inhibitors and outlining the experimental protocols used to validate these findings.

Quantitative Analysis of Inhibitor Potency and Specificity

The following table summarizes the key quantitative data for this compound and its alternatives, highlighting their potency against the YAP-TEAD interaction.

InhibitorTarget InteractionAssay TypeEC50/IC50KiNotes
This compound TEAD4-YAP1Cell-free5.9 µM (EC50)10.3 µMIrreversible, covalent inhibitor targeting Cys-367 of TEAD4.[1] Selective for TEADs; no inhibition of uPAR-uPA or Cav2.2 α-β protein-protein interactions observed.[1][2]
K-975 YAP1/TAZ-TEADCell-based (Reporter Assay)~20 nM (GI50)N/ACovalently binds to the palmitate-binding pocket of TEAD.[3][4] Exhibits off-target effects at higher concentrations.
VT-107 pan-TEAD auto-palmitoylationBiochemical4.93 nM (IC50)N/APotent inhibitor that blocks TEAD-mediated gene transcription. May have off-target effects at higher concentrations.
MGH-CP1 TEAD2/4 auto-palmitoylationBiochemical710 nM (TEAD2), 672 nM (TEAD4)N/AOrally active inhibitor of TEAD auto-palmitoylation. Sensitivity correlates with YAP-dependency in cancer cell lines.

Experimental Methodologies

The specificity and potency of this compound and other inhibitors are determined through a series of key experiments. The detailed protocols for two such critical assays are provided below.

Co-Immunoprecipitation (Co-IP)

This technique is utilized to investigate protein-protein interactions in their native cellular environment. It is instrumental in demonstrating that an inhibitor, such as this compound, can disrupt the binding of its target proteins.

Objective: To determine if this compound disrupts the interaction between YAP and TEAD proteins in a cellular context.

Protocol:

  • Cell Lysis: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with either this compound or a vehicle control (DMSO) for a specified duration. Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

  • Pre-clearing Lysates: Centrifuge the cell lysates to pellet cellular debris. To minimize non-specific binding, incubate the supernatant with protein A/G beads and a non-specific IgG antibody. Centrifuge to pellet the beads and collect the pre-cleared lysate.

  • Immunoprecipitation: Add a primary antibody specific to one of the target proteins (e.g., anti-TEAD4 antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other protein of interest (e.g., anti-YAP antibody) to detect the co-precipitated protein. A reduction in the amount of co-precipitated YAP in the this compound treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Luciferase Reporter Assay

This assay is employed to measure the transcriptional activity of a specific signaling pathway. It is a powerful tool to quantify the functional consequence of inhibiting a transcription factor complex like YAP-TEAD.

Objective: To assess the effect of this compound on TEAD-dependent transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing TEAD-responsive elements (e.g., a promoter with multiple GTIIC motifs) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Inhibitor Treatment: Following transfection, treat the cells with varying concentrations of this compound or a vehicle control.

  • Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: In a luminometer, first measure the firefly luciferase activity by adding a luciferase assay substrate. Subsequently, add a quenching reagent and a substrate for Renilla luciferase to measure its activity in the same sample.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of TEAD transcriptional activity.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the Hippo signaling pathway and the experimental workflows.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues LATS1/2 LATS1/2 Mechanical Cues->LATS1/2 GPCRs GPCRs GPCRs->LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates SAV1 SAV1 SAV1->MST1/2 activates MOB1 MOB1 MOB1->LATS1/2 activates 14-3-3 14-3-3 YAP/TAZ->14-3-3 binds (cytoplasmic sequestration) TEAD TEAD YAP/TAZ->TEAD co-activates Target Genes Target Genes TEAD->Target Genes promotes transcription

Caption: The Hippo Signaling Pathway and the central role of the YAP/TAZ-TEAD interaction.

Co_IP_Workflow Cell Lysate Cell Lysate Antibody Incubation Antibody Incubation Cell Lysate->Antibody Incubation Add specific antibody Bead Incubation Bead Incubation Antibody Incubation->Bead Incubation Add Protein A/G beads Washing Washing Bead Incubation->Washing Remove unbound proteins Elution Elution Washing->Elution Release bound proteins Western Blot Western Blot Elution->Western Blot Detect target proteins

Caption: Workflow for Co-Immunoprecipitation to study protein-protein interactions.

Luciferase_Assay_Workflow Cell Transfection Cell Transfection Inhibitor Treatment Inhibitor Treatment Cell Transfection->Inhibitor Treatment Treat with compound Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Release cellular contents Luminometer Reading Luminometer Reading Cell Lysis->Luminometer Reading Measure light output Data Analysis Data Analysis Luminometer Reading->Data Analysis Normalize and quantify

Caption: Workflow for Luciferase Reporter Assay to measure transcriptional activity.

References

A Head-to-Head Comparison of Covalent and Non-Covalent TEAD Inhibitors in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its dysregulation frequently leads to the nuclear translocation and activation of the transcriptional coactivators YAP and TAZ. These oncoproteins lack intrinsic DNA-binding ability and exert their pro-tumorigenic effects by binding to the TEA domain (TEAD) family of transcription factors (TEAD1-4). The formation of the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation, survival, and metastasis. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a promising therapeutic strategy.

Small molecule inhibitors targeting TEADs have been developed, primarily falling into two categories: covalent and non-covalent inhibitors. Both classes of inhibitors predominantly target a conserved central lipid pocket on TEAD, which is essential for its function. This guide provides an objective, data-driven comparison of these two modalities to aid researchers in the selection and development of next-generation TEAD-targeted therapies.

The Hippo-YAP-TEAD Signaling Pathway: A Druggable Axis in Cancer

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. In many cancers, this pathway is inactivated, leading to the accumulation of nuclear YAP/TAZ and subsequent binding to TEADs, driving oncogenic transcription.

Hippo_Pathway cluster_upstream Upstream Signals (Cell-cell contact, Mechanical cues) cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream MST1_2 MST1/2 Upstream->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MST1_2->SAV1 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_n->YAP_TAZ TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates

Figure 1: The Hippo-YAP-TEAD Signaling Pathway.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Both covalent and non-covalent TEAD inhibitors primarily act by occupying the central lipid-binding pocket of TEAD proteins. This pocket is normally occupied by palmitic acid, a post-translational modification crucial for TEAD stability and its interaction with YAP/TAZ.

Covalent inhibitors form a permanent, irreversible bond with a reactive cysteine residue within this pocket. This leads to sustained target engagement and can offer enhanced potency and duration of action.

Non-covalent inhibitors bind reversibly to the same pocket through non-permanent interactions like hydrogen bonds and hydrophobic interactions. Their efficacy depends on their binding affinity and residence time within the target pocket.

Inhibition_Mechanisms cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition TEAD_C TEAD (Lipid Pocket) Covalent_Complex Irreversible TEAD-Inhibitor Complex TEAD_C->Covalent_Complex Covalent_Inhibitor Covalent Inhibitor Covalent_Inhibitor->Covalent_Complex TEAD_NC TEAD (Lipid Pocket) Reversible_Complex Reversible TEAD-Inhibitor Complex TEAD_NC->Reversible_Complex NonCovalent_Inhibitor Non-Covalent Inhibitor NonCovalent_Inhibitor->Reversible_Complex Reversible_Complex->TEAD_NC Reversible_Complex->NonCovalent_Inhibitor

Figure 2: Mechanisms of Covalent and Non-Covalent TEAD Inhibition.

Head-to-Head Performance Data

The following tables summarize key performance metrics for representative covalent and non-covalent TEAD inhibitors based on published experimental data.

Table 1: Biochemical and Cellular Potency of Covalent TEAD Inhibitors

InhibitorTarget(s)Biochemical IC50 (Palmitoylation Assay)Cellular Reporter IC50Reference(s)
MYF-01-37 Pan-TEAD> 50 µM (TEAD2)~ 5 µM (PC-9 cells)
MYF-03-69 Pan-TEADTEAD1: 385 nM, TEAD2: 143 nM, TEAD3: 558 nM, TEAD4: 173 nM56 nM (NCI-H226 cells)
K-975 Pan-TEADNot ReportedNot Reported
mCMY020 Pan-TEADNot ReportedSub-micromolar
DC-TEAD3in03 TEAD3 selective0.16 ± 0.03 µmol/L1.15 µmol/L (GAL4-TEAD3 reporter)

Table 2: Biochemical and Cellular Potency of Non-Covalent TEAD Inhibitors

InhibitorTarget(s)Biochemical Assay DataCellular Reporter IC50Reference(s)
IAG933 Pan-TEADTR-FRET IC50: 11-26 nMNot Reported
VT-107 Pan-TEADNot ReportedNot Reported
IK-930 TEAD1 selectivePreferential binding to TEAD1Not Reported
MGH-CP1 Pan-TEADNot ReportedNot Reported
ISM6631 Pan-TEADNot ReportedPotent in vitro activity

Table 3: In Vivo Efficacy of Select TEAD Inhibitors

InhibitorModelDosingOutcomeReference(s)
MYF-03-176 MPM XenograftOral administrationStrong antitumor efficacy
IAG933 Mesothelioma Xenograft30-240 mg/kg, single oral doseDeep tumor regression
VT03989 GBM PDX10 mg/kg, oral, 4 daysFavorable brain and tumor penetration, TEAD target gene inhibition
IK-930 Hippo-mutated XenograftsNot specifiedPotent anti-tumor activity

Key Advantages and Disadvantages

Covalent Inhibitors:

  • Advantages:

    • High potency and prolonged duration of action due to irreversible binding.

    • Can achieve sustained target inhibition even with lower systemic exposure.

    • Reduced potential for drug-drug interactions at the target site.

  • Disadvantages:

    • Potential for off-target toxicity due to reaction with other cellular nucleophiles.

    • Risk of immunogenicity due to the formation of hapten-protein adducts.

    • Development can be more challenging due to the need to balance reactivity and selectivity.

Non-Covalent Inhibitors:

  • Advantages:

    • Generally considered to have a better safety profile with lower risk of off-target covalent modifications.

    • More traditional and well-understood drug development path.

    • Reversible binding may be advantageous for targets where sustained inhibition is not required or is toxic.

  • Disadvantages:

    • Efficacy is dependent on maintaining sufficient drug concentration at the target site.

    • May have shorter duration of action, requiring more frequent dosing.

    • Potential for off-target effects due to binding to other proteins with similar binding pockets.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of TEAD inhibitors. Below are representative protocols for key in vitro assays.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of TEAD in a cellular context.

Luciferase_Assay_Workflow Start Seed cells containing a TEAD-responsive luciferase reporter Treat Treat cells with TEAD inhibitors at various concentrations Start->Treat Incubate Incubate for a defined period (e.g., 24-48 hours) Treat->Incubate Lyse Lyse cells to release luciferase Incubate->Lyse Add_Substrate Add luciferase substrate (e.g., luciferin) Lyse->Add_Substrate Measure Measure luminescence using a plate reader Add_Substrate->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Figure 3: Workflow for a TEAD Luciferase Reporter Assay.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293T, MCF7) stably expressing a TEAD-responsive firefly luciferase reporter construct into a 96-well white, clear-bottom plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the TEAD inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Cell Lysis: Remove the culture medium and add a passive lysis buffer to each well. Incubate at room temperature with gentle shaking for 15 minutes.

  • Substrate Addition: Add the luciferase assay reagent containing luciferin (B1168401) to each well.

  • Luminescence Reading: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Calculate IC50 values by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction between TEAD and a fluorescently labeled YAP-derived peptide.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA). Prepare solutions of recombinant TEAD protein (e.g., His-tagged), a fluorescently labeled YAP peptide (e.g., biotinylated), a donor fluorophore (e.g., Europium-labeled anti-His antibody), and an acceptor fluorophore (e.g., streptavidin-APC).

  • Compound Addition: Add serial dilutions of the TEAD inhibitor to a low-volume 384-well plate.

  • Reagent Addition: Add the TEAD protein and the donor-labeled antibody to the wells and incubate briefly. Then, add the acceptor-labeled peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • TR-FRET Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in this ratio indicates inhibition of the TEAD-YAP interaction. Determine IC50 values from the dose-response curve.

Fluorescence Polarization (FP) Assay

Similar to TR-FRET, this assay measures the binding of a small fluorescently labeled peptide to the larger TEAD protein.

Protocol:

  • Reagent Preparation: Prepare assay buffer. Prepare solutions of recombinant TEAD protein and a fluorescently labeled YAP-derived peptide (e.g., FAM-YAP).

  • Compound Addition: Add serial dilutions of the TEAD inhibitor to a black, low-volume microplate.

  • Reagent Addition: Add a mixture of the TEAD protein and the fluorescently labeled YAP peptide to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • FP Reading: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: An increase in fluorescence polarization indicates binding. A decrease in the signal in the presence of an inhibitor signifies displacement of the fluorescent peptide. Calculate IC50 values from the dose-response curve.

Cell Viability (MTT/MTS) Assay

This assay assesses the effect of TEAD inhibitors on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H226 mesothelioma cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the TEAD inhibitor.

  • Incubation: Incubate the plate for a prolonged period (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

Both covalent and non-covalent TEAD inhibitors have demonstrated significant promise in preclinical models of Hippo-driven cancers. Covalent inhibitors offer the potential for enhanced potency and duration of action, while non-covalent inhibitors may present a more favorable safety profile. The choice between these two modalities will depend on the specific therapeutic context, including the desired pharmacokinetic/pharmacodynamic profile and the acceptable level of risk for off-target effects.

The development of paralog-selective inhibitors, for both covalent and non-covalent classes, is an emerging area of research that may lead to improved therapeutic windows by minimizing on-target toxicities in normal tissues. As our understanding of the nuances of TEAD biology deepens, so too will our ability to design and develop highly effective and safe TEAD-targeted therapies for a range of malignancies. Continued head-to-head comparisons in relevant preclinical and clinical settings will be crucial for ultimately determining the optimal approach for inhibiting this critical oncogenic pathway.

TED-347: A Comparative Guide to its Selectivity for TEAD Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TED-347, a covalent inhibitor of the YAP-TEAD protein-protein interaction, and its selectivity for the four different TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4). Understanding the isoform selectivity of TEAD inhibitors is crucial for the development of targeted therapies that modulate the Hippo signaling pathway, which is frequently dysregulated in various cancers. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Comparative Selectivity of TEAD Inhibitors

To provide a comprehensive landscape, the following table compares the selectivity profiles of this compound with other notable TEAD inhibitors.

InhibitorTarget ProfileTEAD1 IC50 (nM)TEAD2 IC50 (nM)TEAD3 IC50 (nM)TEAD4 IC50 (nM)Key Characteristics
This compound Pan-TEAD (inferred)N/AN/AN/AEC50: 5,900 (PPI)Covalent and allosteric inhibitor of the YAP-TEAD interaction.[1][4]
K-975 Pan-TEADN/AN/AN/AN/APotent, selective, and orally active covalent inhibitor.
ISM-6331 Pan-TEAD300600100200Potent, selective, and non-covalent pan-TEAD inhibitor.
VT103 TEAD1-selective1.02 (YAP reporter)No inhibitionNo inhibitionNo inhibitionOrally active and selective TEAD1 protein palmitoylation inhibitor.
DC-TEAD3in03 TEAD3-selective>20,000>20,000160>20,000Potent, selective, and covalent TEAD3 inhibitor.

N/A: Data not publicly available.

Signaling Pathway and Experimental Workflows

To visualize the biological context and the methods used to assess TEAD inhibitor selectivity, the following diagrams have been generated.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 Mechanical Cues->LATS1_2 Soluble Factors Soluble Factors Soluble Factors->LATS1_2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Degradation Degradation YAP_TAZ_P->Degradation TEAD1_4 TEAD1-4 Gene_Expression Target Gene Expression TEAD1_4->Gene_Expression YAP_TAZ_N->TEAD1_4

Figure 1: The Hippo Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for TEAD Inhibitor Selectivity Profiling start Start biochemical Biochemical Assays start->biochemical palmitoylation In Vitro Palmitoylation Assay (IC50 for each TEAD isoform) biochemical->palmitoylation cell_based Cell-Based Assays palmitoylation->cell_based reporter Luciferase Reporter Assay (Cellular potency and selectivity) cell_based->reporter cetsa Cellular Thermal Shift Assay (CETSA) (Target engagement) reporter->cetsa analysis Data Analysis and Selectivity Profile Determination cetsa->analysis end End analysis->end

Figure 2: Experimental workflow for TEAD inhibitor characterization.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of TEAD inhibitors. Below are representative protocols for key experiments used to determine TEAD isoform selectivity.

In Vitro TEAD Palmitoylation Assay

This biochemical assay measures the ability of an inhibitor to block the auto-palmitoylation of individual TEAD isoforms.

Materials:

  • Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain)

  • Palmitoyl-CoA

  • Alkyne-palmitoyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-HRP conjugate

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a microplate, incubate each recombinant TEAD isoform with varying concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 30 minutes at room temperature).

  • Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to each well.

  • Incubate the reaction for a defined period (e.g., 1 hour at 37°C).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Perform click chemistry to attach a reporter tag (e.g., biotin) to the incorporated alkyne-palmitate.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD.

  • Quantify the band intensities to determine the IC50 value for each TEAD isoform.

TEAD Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of TEAD in the presence of an inhibitor.

Materials:

  • Mammalian cell line (e.g., HEK293T, MCF7)

  • Cell culture medium and supplements

  • TEAD-responsive luciferase reporter plasmid (e.g., containing tandem GTIIC elements)

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Plasmids expressing individual TEAD isoforms and YAP/TAZ

  • Transfection reagent

  • Test inhibitor dissolved in DMSO

  • Dual-luciferase reporter assay system

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TEAD-responsive firefly luciferase reporter, the Renilla luciferase control plasmid, and plasmids for the specific TEAD isoform and YAP/TAZ.

  • After 24-48 hours, treat the cells with serial dilutions of the test inhibitor or DMSO.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the IC50 value, representing the concentration at which the inhibitor reduces TEAD transcriptional activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with TEAD isoforms in a cellular context.

Materials:

  • Mammalian cell line expressing the TEAD isoform(s) of interest

  • Cell culture medium

  • Test inhibitor dissolved in DMSO

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer

  • Antibodies specific to each TEAD isoform

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with the test inhibitor or DMSO (vehicle control) at a desired concentration for a specific duration (e.g., 1-2 hours) in the cell culture incubator.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble TEAD protein in each sample by Western blotting using isoform-specific antibodies.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

References

Safety Operating Guide

Essential Safety and Disposal Plan for TED-347

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to strict safety and disposal protocols when handling TED-347, a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2] This document provides a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. All procedures should be conducted in accordance with local, state, and federal regulations. For complete safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValue
Molecular Formula C15H11ClF3NO[3][4]
Molecular Weight 313.70 g/mol [5]
Appearance Solid Powder
Purity ≥98%
Solubility in DMSO 64 mg/mL (204.02 mM) to 100 mg/mL (318.78 mM)
EC50 (TEAD4-Yap1) 5.9 μM
Ki (TEAD4) 10.3 μM
Storage Temperature -20°C for long-term storage

Proper Disposal Procedures

As this compound is a chlorinated and fluorinated organic compound, it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash.

Experimental Protocol for Disposal of Unused this compound:

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the manufacturer's SDS for specific handling and disposal instructions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Ensure all waste is collected in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds and have a secure screw-top lid.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the chemical formula (C15H11ClF3NO). Also, note the concentration and quantity of the waste.

  • Segregation: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol for Disposal of Contaminated Materials:

  • PPE and Labware: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.

  • Decontamination of Glassware: If glassware is to be reused, it must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous waste.

  • Solid Waste: Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Labeling and Disposal: Label the container as "Hazardous Waste: this compound Contaminated Materials" and dispose of it through your institution's EHS-approved waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Start: Handling this compound decision1 Is the this compound unused or is it contaminated material? start->decision1 process1 Collect in a labeled hazardous waste container. decision1->process1 Unused this compound decision2 Is the material solid or liquid/glassware? decision1->decision2 Contaminated Material process2 Segregate and store in a designated area. process1->process2 end Arrange for pickup by EHS or a licensed waste disposal contractor. process2->end process3 Place in a designated container for contaminated solid waste. process3->end process4 Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. process4->end decision2->process3 Solid (gloves, tips) decision2->process4 Liquid/Glassware

Caption: Logical workflow for the proper disposal of this compound and contaminated materials.

References

Personal protective equipment for handling TED-347

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the handling of TED-347 in a laboratory research setting. This compound is a chemical intended for research use only and is not for human or veterinary use.[1][2] The information provided here is based on publicly available data from chemical suppliers and does not constitute a formal Material Safety Data Sheet (MSDS). A comprehensive risk assessment should be conducted by qualified safety professionals before handling this compound.

This compound is an irreversible and covalent inhibitor of the TEAD4-Yap1 protein-protein interaction, with potential applications in cancer research, specifically targeting glioblastoma cell viability.[1][3][4] As with any research chemical of unknown long-term toxicity, caution and adherence to strict laboratory safety protocols are paramount.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound:

PropertyValueSource
Molecular Weight 313.70 g/mol [2][3][5]
Chemical Formula C₁₅H₁₁ClF₃NO[2][3][5]
CAS Number 2378626-29-8[3][4][5]
Appearance Solid powder[2][5]
Purity ≥98%[1][5]
Solubility in DMSO 64-100 mg/mL[3][5]
EC₅₀ for TEAD4-Yap1 5.9 µM[1][3][4][5]
Kᵢ for TEAD4 10.3 µM[1][5]

Personal Protective Equipment (PPE)

Given that this compound is a research chemical with an incomplete toxicological profile, the following personal protective equipment should be considered the minimum requirement when handling the compound, especially in its solid, powdered form:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of aerosolization or spillage, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: For weighing or other procedures that may generate dust, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the solid form should ideally be done in a certified chemical fume hood.

Experimental Protocols

Handling and Storage:

  • Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE when unpacking.

  • Storage: this compound should be stored in a dry, dark environment. For long-term storage (months to years), a temperature of -20°C is recommended.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

  • Preparation of Stock Solutions:

    • Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2][3][4][5]

    • Due to the potential for aerosolization of the powder, the initial weighing and dissolution should be performed in a chemical fume hood.

    • Sonication or gentle heating in a warm water bath may be necessary to fully dissolve the compound in DMSO.[3][4][5]

    • Prepared stock solutions should be stored at -20°C or -80°C to ensure stability.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3]

Spill Management:

  • Minor Spills (Solid):

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Minor Spills (in Solution):

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Place the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable laboratory detergent and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Handling this compound

TED347_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect Package store Store at -20°C (Long-term) or 0-4°C (Short-term) receive->store Intact weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in DMSO weigh->dissolve waste_collection Collect Waste (Solid, Liquid, PPE) weigh->waste_collection Contaminated materials aliquot Aliquot & Store Stock Solution at -20°C/-80°C dissolve->aliquot dissolve->waste_collection Contaminated materials experiment Conduct Experiment aliquot->experiment experiment->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal Follow Institutional Protocols

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.